Methyl 2-cyanoisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-64-6 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyanopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-cyanoisonicotinate is a key heterocyclic building block in organic synthesis, playing a crucial role as an intermediate in the preparation of various pharmaceutical compounds. Its unique molecular architecture, featuring a pyridine ring substituted with a cyano and a methyl ester group, makes it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety considerations.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a pale brown or white crystalline powder.[1][2] It is slightly soluble in water.[3] A comprehensive summary of its chemical and physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-cyanopyridine-4-carboxylate | [1] |
| Synonyms | Methyl 2-cyano-4-pyridinecarboxylate, 2-Cyano-4-pyridinecarboxylic acid methyl ester | [1] |
| CAS Number | 94413-64-6 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Pale brown or white crystalline powder | [1] |
| Melting Point | 107-109 °C | [1] |
| Boiling Point (Predicted) | 296.6 ± 25.0 °C | - |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | - |
| Water Solubility | 6.2 g/L at 25 °C (Slightly Soluble) | [3] |
| Purity | ≥99.0% | [1] |
Spectral Data (Predicted)
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would likely show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The aromatic protons would be expected in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the cyano and ester substituents. The methyl protons would appear as a singlet in the upfield region, likely around δ 3.9-4.0 ppm.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. Key chemical shifts would include the carbonyl carbon of the ester group (around 165 ppm), the nitrile carbon (around 115-120 ppm), and the carbons of the pyridine ring (in the 120-150 ppm range).[4][5] The methyl carbon of the ester would be expected at approximately 53 ppm.
Predicted IR Spectrum
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups. A strong absorption band around 2230 cm⁻¹ would correspond to the C≡N stretching of the nitrile group. The C=O stretching of the ester group would be observed as a strong band in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be seen in the 1400-1600 cm⁻¹ range.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation, amidation, and subsequent dehydration of a methyl 2-methyl-4-pyridinecarboxylate precursor.[6]
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Oxidation: To a solution of methyl 2-methyl-4-pyridinecarboxylate, add a solution of potassium permanganate (KMnO₄) portion-wise while maintaining the temperature at 0-5 °C. The molar ratio of the starting material to KMnO₄ should be approximately 1.0:2.5.[6] Stir the reaction mixture vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Amidation: Upon completion, filter the reaction mixture to remove manganese dioxide. The resulting filtrate containing methyl 2-carboxy-4-pyridinecarboxylate is then treated with a thionyl chloride (SOCl₂) to form the acid chloride. Subsequently, bubble ammonia gas through the solution or add an aqueous ammonia solution to perform the amidation, yielding methyl 2-amido-4-pyridinecarboxylate.
-
Dehydration: The amide is then subjected to dehydration to form the nitrile. A common dehydrating agent is a mixture of trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N).[6] The reaction is typically carried out in an inert solvent at a controlled temperature.
-
Purification: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be determined using a reversed-phase HPLC method.[7]
Caption: Workflow for HPLC purity analysis.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: ODS-C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of a buffer salt solution (e.g., ammonium acetate) and methanol, run in an isocratic elution mode.[7] The exact ratio should be optimized for best separation.
-
Flow Rate: 0.5-1.5 mL/min.[7]
-
Column Temperature: 10-40 °C.[7]
-
Detection Wavelength: 200-300 nm, optimized for the analyte's maximum absorbance.[7]
-
Injection Volume: 20 µL.[7]
-
-
Sample and Standard Preparation:
-
Test Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.[7]
-
Reference Standard Solution: Prepare a solution of a reference standard of known purity in the mobile phase at a similar concentration.
-
-
Analysis: Inject the test and reference solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the reference standard.
Reactivity and Stability
This compound should be stored in a cool, dry place in a tightly sealed container with adequate ventilation.[3] It should be kept away from oxidizing agents.[3] The nitrile and ester functional groups are susceptible to hydrolysis under strong acidic or basic conditions. The pyridine ring can undergo reactions typical of aromatic heterocycles.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds.[3] A notable application is its use in the synthesis of Topiroxostat, a drug for the treatment of hyperuricemia and gout.[1] It is also used in the preparation of tetra-substituted imidazolines, which act as potent and selective neuropeptide Y (NPY) Y5 receptor antagonists.[3]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is transported under the class 6.1 for toxic solids.[3]
Conclusion
This compound is a fundamentally important building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and purity assessment. A thorough understanding of these characteristics is essential for its effective and safe utilization in research and development settings, particularly in the pursuit of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Infrared characterization of formation and resonance stabilization of the Criegee intermediate methyl vinyl ketone oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. China this compoundï¼CAS# 94413-64-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 7. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
In-depth Technical Guide: 1H and 13C NMR Spectral Data for Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-cyanoisonicotinate. Due to the limited availability of experimentally derived public data, this guide leverages high-quality predictive software to offer valuable insights for the characterization of this compound, which is a key intermediate in the synthesis of various pharmaceutical agents.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 8.20 | d | 1.5 |
| H5 | 7.90 | dd | 5.0, 1.5 |
| H6 | 8.90 | d | 5.0 |
| OCH₃ | 4.00 | s | - |
Note: Predicted values can vary slightly between different software packages. Experimental verification is recommended.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 135.0 |
| C3 | 125.0 |
| C4 | 145.0 |
| C5 | 122.0 |
| C6 | 152.0 |
| CN | 116.0 |
| C=O | 164.0 |
| OCH₃ | 53.0 |
Note: Predicted values can vary slightly between different software packages. Experimental verification is recommended.
Experimental Protocols
While specific experimental protocols for acquiring the NMR spectra of this compound are not publicly available, a general methodology for obtaining high-quality ¹H and ¹³C NMR data for a small organic molecule is provided below.
General Protocol for ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Lock the spectrometer onto the deuterium signal of the solvent.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Spectral width: ~16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or more for dilute samples)
-
4. ¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include:
-
Pulse angle: 30-45°
-
Spectral width: ~200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Logical Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a chemical compound like this compound.
Solubility Profile of Methyl 2-cyanoisonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of methyl 2-cyanoisonicotinate, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals limited publicly available quantitative solubility data for this compound in common laboratory solvents. This guide provides the currently available information and presents a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.
Introduction
This compound (also known as 4-methoxycarbonyl-2-cyanopyridine) is a substituted pyridine derivative with significant applications in the synthesis of various biologically active molecules. Its solubility in different solvents is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. An understanding of its solubility profile is therefore essential for chemists and pharmaceutical scientists.
Quantitative Solubility Data
A thorough review of available scientific literature and chemical supplier data indicates a scarcity of quantitative solubility information for this compound in common organic solvents. The only reported quantitative value is for its solubility in water.
Table 1: Known Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Water | 25 | 6.2[1] | ~0.038 |
Molar solubility was calculated based on a molecular weight of 162.15 g/mol .
Qualitative information for a structurally related compound, 2-Pyridinecarbonitrile, 4-methoxy-, suggests good solubility in ethanol and dichloromethane and poor solubility in water. While this may indicate a similar trend for this compound, it is not a substitute for empirical data.
Given the lack of comprehensive data, this guide provides a robust experimental protocol to enable researchers to determine the solubility of this compound in their specific solvent systems.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed methodology for determining the solubility of a solid compound such as this compound in a given solvent at a specific temperature. This method, known as the isothermal saturation method, is a reliable and widely used technique.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, acetonitrile, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Pipettes and other standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.
-
-
Quantification of Solute:
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Conclusion
While quantitative solubility data for this compound in common organic laboratory solvents is not extensively documented in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol for the isothermal saturation method offers a reliable approach to generating accurate solubility data. This information is vital for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the key synthetic routes to Methyl 2-cyanoisonicotinate, a valuable building block in the pharmaceutical industry. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and application in a research and development setting.
Introduction
This compound (CAS No. 94413-64-6) is a key intermediate in the synthesis of various pharmaceutical compounds, including the gout medication Topiroxostat and selective neuropeptide Y (NPY) Y5 receptor antagonists. Its synthesis is therefore of significant interest to the medicinal and process chemistry communities. This guide outlines the two primary synthetic strategies for obtaining this compound: palladium-catalyzed cyanation of a halogenated precursor and a multi-step synthesis commencing from a methyl-substituted pyridine derivative.
Route 1: Palladium-Catalyzed Cyanation of Methyl 2-bromopyridine-4-carboxylate
This is a well-documented and efficient method for the synthesis of this compound, involving a palladium-catalyzed cross-coupling reaction.
start [label="Methyl 2-bromopyridine-4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Zn(CN)₂, Pd(PPh₃)₄\nDMF, 120 °C", shape=plaintext, fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="Cyanation"]; reagents -> product [style=invis]; }
Caption: Palladium-catalyzed cyanation of a bromo-pyridine precursor.Quantitative Data for Route 1
| Parameter | Value |
| Starting Material | Methyl 2-bromopyridine-4-carboxylate |
| Reagents | Zinc cyanide (Zn(CN)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 2.5 hours |
| Yield | 84% |
Experimental Protocol for Route 1
Materials:
-
Methyl 2-bromopyridine-4-carboxylate (17.4 g, 80.5 mmol)
-
N,N-Dimethylformamide (DMF, 160 mL)
-
Zinc cyanide (Zn(CN)₂, 5.7 g, 48.53 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4.7 g)
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve methyl 2-bromopyridine-4-carboxylate in N,N-dimethylformamide (DMF).
-
Add zinc cyanide to the solution in a single portion.
-
Degas the reaction mixture by bubbling nitrogen gas through it.
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Degas the mixture again with nitrogen.
-
Heat the reaction mixture in an oil bath at 120 °C for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 200 mL of water to the reaction mixture and stir for 30 minutes.
-
Filter the resulting solid through a glass sand core funnel.
-
Wash the collected solid with two 100 mL portions of distilled water.
-
Dry the solid under vacuum to obtain methyl 2-cyano-4-pyridinecarboxylate.[1]
Product Characterization:
The product can be characterized by electrospray mass spectrometry (ESI-MS), which should show a peak at [M+H]⁺ m/z 163.2.[1] The obtained product is often of sufficient purity for direct use in subsequent reactions without further purification.[1]
Route 2: Multi-step Synthesis from Methyl 2-methyl-4-pyridinecarboxylate
start [label="Methyl 2-methyl-4-\npyridinecarboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Methyl 2-carboxy-4-\npyridinecarboxylate"]; intermediate2 [label="Methyl 2-carbamoyl-4-\npyridinecarboxylate"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate1 [label="Oxidation"]; intermediate1 -> intermediate2 [label="Amidation"]; intermediate2 -> product [label="Dehydration"]; }
Caption: Multi-step synthesis involving oxidation, amidation, and dehydration.Quantitative Data for Route 2
The following table summarizes the likely reagents and conditions for each step, based on available information. It is important to note that these parameters may require optimization.
| Step | Reagents & Conditions | Reported Yield |
| Oxidation | Potassium permanganate (KMnO₄); n(starting material):n(KMnO₄) = 1.0:2.5; Crystallization at 0-5 °C. | Not specified for this step |
| Amidation | Thionyl chloride (SOCl₂), followed by ammonia; n(intermediate):n(SOCl₂) = 1.0:1.4. | Not specified for this step |
| Dehydration | Trifluoroacetic anhydride-triethylamine system. | Total yield for the 3 steps is reported as 53.0%. |
Experimental Protocols for Route 2 (Proposed)
The following are proposed experimental procedures for each step, based on general methodologies. These should be considered as starting points for experimental design and will likely require optimization.
Step 1: Oxidation of Methyl 2-methyl-4-pyridinecarboxylate
This step aims to oxidize the methyl group at the 2-position to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.
-
Proposed Procedure:
-
Suspend methyl 2-methyl-4-pyridinecarboxylate in an aqueous solution.
-
Heat the mixture and add a solution of potassium permanganate dropwise, maintaining the temperature.
-
After the addition is complete, continue heating until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate to precipitate the carboxylic acid product.
-
Isolate the product by filtration and dry.
-
Step 2: Amidation of Methyl 2-carboxy-4-pyridinecarboxylate
This step converts the newly formed carboxylic acid into a primary amide. A common method is to first activate the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.
-
Proposed Procedure:
-
Suspend the carboxylic acid intermediate in an inert solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a suitable solvent and add an excess of aqueous ammonia at a low temperature.
-
Stir the reaction mixture until the amidation is complete.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the amide.
-
Step 3: Dehydration of Methyl 2-carbamoyl-4-pyridinecarboxylate
The final step is the dehydration of the primary amide to the corresponding nitrile. A variety of dehydrating agents can be used for this purpose. The trifluoroacetic anhydride-triethylamine system has been reported as effective for this transformation.
-
Proposed Procedure:
-
Dissolve the amide intermediate in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Add triethylamine, followed by the dropwise addition of trifluoroacetic anhydride.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Summary
This guide has presented two key synthetic routes to this compound. The palladium-catalyzed cyanation of methyl 2-bromopyridine-4-carboxylate is a high-yielding, one-step process with a well-established experimental protocol. The multi-step synthesis from methyl 2-methyl-4-pyridinecarboxylate offers an alternative approach, though it requires a three-step sequence and the detailed experimental conditions for each step on this specific substrate are not as well-documented in a single source. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The palladium-catalyzed route is likely the more straightforward and reliable method based on the current literature.
References
Molecular structure and formula of Methyl 2-cyanoisonicotinate
An In-Depth Technical Guide to Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in organic synthesis, most notably as a crucial intermediate in the preparation of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed hypothetical experimental protocols for its synthesis and characterization, including spectroscopic analysis, are presented. Furthermore, its significant role in drug development is highlighted through its application in the synthesis of Topiroxostat, a xanthine oxidase inhibitor.
Molecular Structure and Properties
This compound, with the IUPAC name methyl 2-cyanopyridine-4-carboxylate , is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a cyano group at the 2-position and a methyl ester group at the 4-position.
Molecular Formula: C₈H₆N₂O₂[1]
Molecular Weight: 162.15 g/mol [1]
CAS Number: 94413-64-6[1]
Synonyms:
-
2-Cyano-4-pyridinecarboxylic acid methyl ester[2]
-
Methyl 2-cyanopyridine-4-carboxylate[3]
-
2-Cyano-isonicotinic acid methyl ester
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Appearance | Pale brown to white crystalline solid | [4] |
| Melting Point | 107-109 °C | [4] |
| Boiling Point (Predicted) | 296.6 ± 25.0 °C | [4] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |
| Water Solubility | Slightly soluble (6.2 g/L at 25 °C) | [4][5] |
| Storage | Store in a cool, dry place in a tightly sealed container, away from oxidizing agents. | [5] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methyl ester group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents. The methyl protons will appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester and the nitrile carbon will be the most downfield. The chemical shifts of the pyridine ring carbons will be in the aromatic region, influenced by the positions of the substituents.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ||
| O-CH ₃ | 3.9 - 4.1 | Singlet |
| Ar-H | 7.5 - 8.8 | Multiplets |
| ¹³C | ||
| O-C H₃ | 52 - 55 | |
| C N | 115 - 120 | |
| Ar-C | 120 - 155 | |
| C =O | 160 - 165 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) stretch | 2220 - 2240 | Medium |
| C=O (Ester) stretch | 1720 - 1740 | Strong |
| C=N, C=C (Aromatic) stretch | 1400 - 1600 | Medium |
| C-O (Ester) stretch | 1100 - 1300 | Strong |
| C-H (Aromatic) stretch | 3000 - 3100 | Medium |
| C-H (Methyl) stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 131, or the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59) resulting in a fragment at m/z 103.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route starts from methyl 2-methyl-4-pyridinecarboxylate. The process involves oxidation of the methyl group to a carboxylic acid, followed by amidation and subsequent dehydration to the nitrile.[2]
Workflow for the Synthesis of this compound
Step 1: Oxidation
-
To a stirred solution of methyl 2-methyl-4-pyridinecarboxylate in water, add potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove manganese dioxide and acidify the filtrate to precipitate the product, methyl 2-carboxy-4-pyridinecarboxylate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation
-
Suspend methyl 2-carboxy-4-pyridinecarboxylate in a suitable solvent (e.g., dichloromethane) and add thionyl chloride (SOCl₂) dropwise at 0 °C.
-
Stir the reaction at room temperature until the formation of the acid chloride is complete.
-
Remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acid chloride in an appropriate solvent and bubble ammonia gas through the solution or add aqueous ammonia at a low temperature to form methyl 2-carbamoylisonicotinate.
-
Extract the product and purify by recrystallization.
Step 3: Dehydration
-
Dissolve methyl 2-carbamoylisonicotinate in a suitable solvent such as tetrahydrofuran or dichloromethane.
-
Add a dehydrating agent system, for example, a mixture of trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N), at 0 °C.[2]
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water, extract the product, and purify by column chromatography or recrystallization to yield this compound.
Role in Drug Development: Synthesis of Topiroxostat
This compound is a key starting material for the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2][3]
Logical Flow from Intermediate to Active Pharmaceutical Ingredient
The synthesis involves the reaction of this compound with hydrazine hydrate to form an intermediate hydrazide (TPS-1). This intermediate is then reacted with 4-cyanopyridine to form a second intermediate (TPS-2a), which subsequently undergoes a ring-closure reaction to yield the final active pharmaceutical ingredient, Topiroxostat.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its molecular structure allows for facile conversion into more complex heterocyclic systems, as exemplified by its role in the synthesis of Topiroxostat. The information provided in this guide, including its properties and detailed (though hypothetical) experimental procedures, should serve as a useful resource for researchers and scientists in the field. Further investigation into the crystallographic structure and detailed spectroscopic analysis would provide even greater insight into the chemistry of this important compound.
References
- 1. Mass Spectrometry [www2.chemistry.msu.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Methyl 2-cyanoisonicotinate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information, handling procedures, and Material Safety Data Sheet (MSDS) details for Methyl 2-cyanoisonicotinate (CAS No. 94413-64-6). The information herein is intended to ensure the safe use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a pale brown solid organic compound.[1] It is slightly soluble in water.[1][2] Proper understanding of its physical and chemical properties is fundamental to its safe handling and use.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₂ | [1][3] |
| Molar Mass | 162.15 g/mol | [1][3] |
| Appearance | Pale brown solid | [1] |
| Melting Point | 107-109°C | [1] |
| Boiling Point (Predicted) | 296.6 ± 25.0 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
| Water Solubility | Slightly soluble (6.2 g/L at 25°C) | [1][2] |
| Purity | Typically 97% - 98% | [2] |
Safety and Hazard Information
This compound is classified as a harmful substance.[2] The Globally Harmonized System (GHS) classification and associated hazard statements are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Precautionary Statements: A comprehensive list of precautionary statements can be found in safety data sheets, including recommendations for prevention, response, storage, and disposal.
Experimental Protocols
While specific experimental protocols for determining the toxicity of this compound are not publicly available, the hazard classifications indicate that standard toxicological studies have been performed. These typically include:
-
Acute Oral, Dermal, and Inhalation Toxicity Studies: These experiments are generally conducted in animal models (e.g., rats, rabbits) to determine the median lethal dose (LD50) or lethal concentration (LC50) of a substance. The protocols follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Skin and Eye Irritation Studies: These tests, often performed on animal models, assess the potential of a substance to cause irritation upon contact with the skin and eyes. In vitro alternatives are increasingly being used.
-
Specific Target Organ Toxicity Studies: These experiments evaluate the potential for a single exposure to a chemical to cause significant, non-lethal target organ/systemic toxicity.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The recommended storage temperature is room temperature or ambient.[3]
-
Handling: Use only in a well-ventilated area.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is essential. The following diagram outlines the recommended first aid procedures.
Accidental Release Measures
In the case of a spill, a clear and systematic response is necessary to ensure the safety of personnel and the environment.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Fire may produce irritating, corrosive, and/or toxic gases, including nitrogen oxides, carbon monoxide, and carbon dioxide.[6][7]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Exposure Controls and Personal Protection
To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) should be utilized.
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers should be close to the workstation location.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[4][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Transportation Information
This compound is regulated for transport.
-
Transport Hazard Class: 6.1 (Toxic)[2]
-
Packaging Group: III[2]
-
Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[2]
This guide is intended as a summary of the available safety information. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. China this compoundï¼CAS# 94413-64-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound - CAS:94413-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. www1.mscdirect.com [www1.mscdirect.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Guide: Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyanoisonicotinate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Topiroxostat, a potent xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound, also known by its IUPAC name methyl 2-cyanopyridine-4-carboxylate, is a white to pale brown crystalline solid.[1][2] Its chemical structure incorporates a pyridine ring functionalized with both a cyano and a methyl ester group, contributing to its reactivity and utility as a building block in organic synthesis.[1] A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | methyl 2-cyanopyridine-4-carboxylate | [2] |
| Synonyms | This compound, 2-Cyano-4-pyridinecarboxylic acid methyl ester | [1] |
| CAS Number | 94413-64-6 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | White to pale brown crystalline powder/solid | [1] |
| Melting Point | 107-109 °C | [1] |
| Purity | ≥99.0% (typical) | [1] |
Synthesis of this compound
The synthesis of this compound is a critical step in the production of Topiroxostat. A common and effective method involves the cyanation of a pyridine N-oxide precursor, a transformation known as the Reissert-Henze reaction.[3][4] This reaction introduces a cyano group at the C2 position of the pyridine ring.
Synthesis Workflow
The overall workflow for the synthesis of this compound from isonicotinic acid is depicted in the following diagram.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. Methyl 2-cyanopyridine-4-carboxylate | C8H6N2O2 | CID 12132796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113666909A - Preparation method of topiroxostat - Google Patents [patents.google.com]
- 4. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]
An In-depth Technical Guide on the Discovery and History of Pyridine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it an indispensable building block in the pursuit of new medicines and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of pyridine derivative synthesis, with a focus on the core methodologies that have shaped the field. We will delve into the seminal discoveries, explore the intricacies of their reaction mechanisms, provide detailed experimental protocols for key transformations, and present quantitative data to facilitate practical application and comparison.
A Brief History of Pyridine
The story of pyridine begins in the mid-19th century. In 1846, the Scottish chemist Thomas Anderson first isolated a nitrogen-containing aromatic compound from bone oil, which he named "picoline." A few years later, in the 1850s, he isolated pyridine itself from the same source.[1] The correct structure of pyridine, a six-membered aromatic ring containing one nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar in 1869 and 1871, respectively. The first successful laboratory synthesis of pyridine was achieved by William Ramsay in 1876, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, albeit in low yield.
The late 19th and early 20th centuries witnessed the development of the first systematic methods for the synthesis of pyridine derivatives, laying the foundation for modern pyridine chemistry. These classical "named" reactions remain fundamental to the field and are a testament to the ingenuity of early organic chemists. This guide will explore these foundational syntheses in detail, followed by a look at the evolution of these methods into the modern era of catalytic and multicomponent reactions.
Here is a timeline illustrating the key discoveries in the history of pyridine synthesis:
Seminal Syntheses of Pyridine Derivatives
This section details the foundational named reactions for pyridine synthesis, providing historical context, reaction mechanisms, experimental protocols, and quantitative data.
The Hantzsch Pyridine Synthesis (1881)
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is one of the most well-known and versatile methods for the synthesis of dihydropyridines and subsequently pyridines.[2] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2]
The mechanism of the Hantzsch synthesis is believed to proceed through the initial formation of two key intermediates: an enamine from the reaction of the β-ketoester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and the other β-ketoester. A subsequent Michael addition of the enamine to the unsaturated carbonyl compound, followed by cyclization and dehydration, affords the dihydropyridine product. Aromatization to the corresponding pyridine can be achieved by oxidation.
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
The Hantzsch synthesis is known for its generally good yields with a variety of substrates. Modern modifications, such as the use of microwave irradiation or catalysts, have further improved its efficiency.[2]
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Reflux, EtOH, 4-6h | ~90%[2] |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | Reflux, EtOH | 92%[2] |
| Formaldehyde | Ethyl acetoacetate | NH₄OAc | Reflux, EtOH | 85%[2] |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ultrasonic irradiation, aq. micelles, PTSA | 96%[2] |
The Chichibabin Pyridine Synthesis (1924)
Developed by the Russian chemist Aleksei Chichibabin in 1924, this method is a cornerstone of industrial pyridine production.[3] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, typically in the gas phase over a solid catalyst at high temperatures.[3] While the laboratory-scale yields can be low, its use of inexpensive starting materials makes it economically viable for large-scale synthesis.[4]
The Chichibabin synthesis proceeds through a complex series of reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization.[3] The exact sequence of events can vary depending on the specific reactants. For the synthesis of pyridine itself from formaldehyde, acetaldehyde, and ammonia, a plausible pathway involves the formation of acrolein as a key intermediate.
The industrial synthesis of pyridine via the Chichibabin reaction is typically a continuous gas-phase process.
Reactants:
-
Acetaldehyde
-
Formaldehyde
-
Ammonia
Conditions:
-
Catalyst: Typically a modified alumina (Al₂O₃) or silica (SiO₂) catalyst.[3]
-
Temperature: 350–500 °C.[3]
-
Pressure: Atmospheric or slightly elevated pressure.
Procedure:
-
A gaseous mixture of acetaldehyde, formaldehyde, and an excess of ammonia is passed over the heated catalyst bed in a reactor.
-
The product stream, containing pyridine, picolines, and other byproducts, is cooled to condense the liquid products.
-
The crude product mixture is then purified by fractional distillation to isolate pyridine.
Yields in the Chichibabin synthesis can be modest, but the process is optimized for continuous production from low-cost feedstocks.
| Reactants | Catalyst | Temperature (°C) | Products | Yield (%) |
| Acetaldehyde, Formaldehyde, NH₃ | Modified Al₂O₃/SiO₂ | 350-500 | Pyridine, 3-Picoline | ~20% (Pyridine)[4] |
| Acetaldehyde, NH₃ | Modified Al₂O₃/SiO₂ | 350-500 | 2-Methylpyridine, 4-Methylpyridine | Mixture[3] |
| Acrolein, NH₃ | Modified Al₂O₃/SiO₂ | 350-500 | 3-Methylpyridine, Pyridine | Mixture[3] |
The Kröhnke Pyridine Synthesis (1961)
Reported by Fritz Kröhnke in 1961, this synthesis provides a versatile route to highly functionalized pyridines.[5] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]
The Kröhnke synthesis is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration and elimination of the pyridine leaving group to afford the substituted pyridine.
This protocol describes a one-pot variation of the Kröhnke synthesis.
Materials:
-
Acetophenone (2.40 g, 20 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium acetate (7.71 g, 100 mmol)
Procedure:
-
In a round-bottom flask, thoroughly mix acetophenone, benzaldehyde, and ammonium acetate.
-
Heat the solvent-free mixture to 120-140 °C for 2-4 hours.
-
The reaction mixture will melt and then solidify.
-
After cooling to room temperature, treat the solid with water and break it up.
-
Collect the crude product by vacuum filtration and wash with water.
-
Recrystallize the product from ethanol to obtain pure 2,4,6-triphenylpyridine.
The Kröhnke synthesis is known for its good yields and broad substrate scope.
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Conditions | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, AcOH, reflux | High[5] |
| N-(4-Methoxy)phenacylpyridinium bromide | 4-Chlorochalcone | NH₄OAc, MeOH, reflux | 85%[5] |
| N-(2-Thienyl)acylpyridinium bromide | 1-(2-Furyl)-2-propen-1-one | NH₄OAc, AcOH, reflux | 78%[5] |
| One-pot: Acetophenone (2 equiv.), Benzaldehyde (1 equiv.) | In situ from reactants | NH₄OAc, 120-140 °C, solvent-free | ~90%[6] |
The Bohlmann-Rahtz Pyridine Synthesis (1957)
Discovered by Ferdinand Bohlmann and Dieter Rahtz in 1957, this reaction provides a route to trisubstituted pyridines from the condensation of an enamine with an ethynylketone.[7] The reaction proceeds through an aminodiene intermediate, which undergoes a thermally induced cyclodehydration.[8]
The Bohlmann-Rahtz synthesis begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which allows for a subsequent cyclodehydration to furnish the aromatic pyridine ring.[9]
This protocol is a modern, one-pot modification of the Bohlmann-Rahtz synthesis.
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
1-Phenyl-2-propyn-1-one (1.30 g, 10 mmol)
-
Ammonium acetate (7.71 g, 100 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate, 1-phenyl-2-propyn-1-one, and a large excess of ammonium acetate in ethanol.
-
Reflux the mixture for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography on silica gel.
While the original two-step procedure had limitations, modern one-pot modifications and the use of catalysts have significantly improved the utility and yields of the Bohlmann-Rahtz synthesis.[9]
| Enamine/1,3-Dicarbonyl | Ethynylketone | Conditions | Yield (%) |
| Ethyl β-aminocrotonate | But-3-yn-2-one | Two steps: 1. Michael addition, 2. Heat | Moderate[7] |
| Ethyl acetoacetate, NH₄OAc | 1-Phenyl-2-propyn-1-one | One-pot, EtOH, reflux | 85%[10] |
| Acetylacetone, NH₄OAc | 4-(Trimethylsilyl)but-3-yn-2-one | One-pot, Yb(OTf)₃, Toluene, reflux | 92%[9] |
| Dimedone, NH₄OAc | 1-(2-Thienyl)-2-propyn-1-one | One-pot, AcOH, Toluene, reflux | 88%[9] |
The Guareschi-Thorpe Condensation (1896)
First reported by Icilio Guareschi in 1896 and later investigated by Jocelyn Thorpe, this reaction synthesizes 2-pyridone derivatives.[11] The classical Guareschi-Thorpe condensation involves the reaction of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[11] A variation involves the condensation of a cyanoacetamide with a 1,3-diketone.[12]
The reaction proceeds through a series of condensations and cyclization. Initially, a Knoevenagel condensation between the cyanoacetic ester and the acetoacetic ester is thought to occur, followed by the addition of ammonia and subsequent intramolecular cyclization and tautomerization to yield the 2-pyridone.
This protocol is a representative example of the Guareschi-Thorpe condensation.
Materials:
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
Acetylacetone (1.00 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask, dissolve ethyl cyanoacetate, acetylacetone, and ammonium acetate in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Recent advancements have focused on developing greener and more efficient versions of the Guareschi-Thorpe reaction.[13]
| Cyano-component | 1,3-Dicarbonyl | Conditions | Yield (%) |
| Ethyl cyanoacetate | Acetoacetic ester | NH₃, EtOH | Moderate[11] |
| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃, H₂O, 80 °C | 95%[13] |
| Ethyl cyanoacetate | Dimedone | (NH₄)₂CO₃, H₂O, 80 °C | 92%[13] |
| Cyanoacetamide | 1,3-Cyclohexanedione | (NH₄)₂CO₃, H₂O, 80 °C | 90%[13] |
The Ciamician-Dennstedt Rearrangement (1881)
Discovered by Giacomo Ciamician and Max Dennstedt in 1881, this reaction describes the ring expansion of pyrrole to a 3-halopyridine upon treatment with a dihalocarbene, typically generated from a haloform and a strong base.[14]
The Ciamician-Dennstedt rearrangement proceeds via the addition of a dihalocarbene to the pyrrole ring, forming a dihalocyclopropane intermediate. This unstable intermediate then undergoes a rearrangement, involving cleavage of the cyclopropane ring and elimination of hydrogen halide, to afford the 3-halopyridine.[14]
This protocol is a classical example of the Ciamician-Dennstedt rearrangement.
Materials:
-
Pyrrole (0.67 g, 10 mmol)
-
Chloroform (1.19 g, 10 mmol)
-
Potassium hydroxide (powdered, 2.81 g, 50 mmol)
-
Diethyl ether (anhydrous, 50 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend powdered potassium hydroxide in anhydrous diethyl ether.
-
Add a solution of pyrrole in diethyl ether to the suspension with stirring.
-
Slowly add a solution of chloroform in diethyl ether to the reaction mixture.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and carefully add water to quench the reaction.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
Purify the residue by distillation or column chromatography to obtain 3-chloropyridine.
The classical Ciamician-Dennstedt rearrangement often suffers from low yields and the formation of byproducts. Modern variations have aimed to improve the efficiency and scope of this transformation.[15]
| Pyrrole Derivative | Haloform | Base | Conditions | Yield (%) |
| Pyrrole | CHCl₃ | KOH | Reflux, Ether | Low |
| 2,5-Dimethylpyrrole | CHBr₃ | KOt-Bu | -78 °C to rt, THF | 45% |
| Indole | Aryl-chlorodiazirine | Na₂CO₃ | 50 °C, CH₃CN | 50-80%[15] |
Evolution and Modern Methodologies
The foundational syntheses described above have been the subject of continuous refinement and adaptation. The drive for greater efficiency, milder reaction conditions, and increased molecular diversity has led to the development of a plethora of modern pyridine synthesis methodologies.
Key areas of advancement include:
-
Catalysis: The use of transition metal catalysts (e.g., palladium, rhodium, copper) has enabled novel cycloaddition and cross-coupling strategies for pyridine ring formation.[16]
-
One-Pot and Multicomponent Reactions: Inspired by the Hantzsch synthesis, numerous one-pot and multicomponent reactions have been developed to construct complex pyridine derivatives from simple starting materials in a single step, improving atom economy and reducing waste.[17][18]
-
Domino and Cascade Reactions: These elegant strategies involve a sequence of intramolecular reactions that proceed in a single operation to rapidly build up the pyridine core.[19][20]
-
Green Chemistry Approaches: The use of greener solvents (e.g., water, ionic liquids), microwave irradiation, and solvent-free conditions has made pyridine synthesis more environmentally benign.[21]
Conclusion
The synthesis of pyridine derivatives has a rich and fascinating history, evolving from early isolations from natural sources to the sophisticated and highly efficient methods employed today. The classical named reactions, born out of the foundational era of organic chemistry, continue to be relevant and have provided the inspiration for the development of modern synthetic strategies. For researchers, scientists, and drug development professionals, a deep understanding of these core synthetic methodologies is essential for the design and construction of novel pyridine-containing molecules with tailored properties for a wide range of applications. The ongoing innovation in this field promises to deliver even more powerful tools for accessing this vital heterocyclic scaffold in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 15. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: The Versatile Role of Methyl 2-Cyanoisonicotinate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyanoisonicotinate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological applications. Its unique structure, featuring a pyridine ring activated by both a cyano and a methyl ester group, allows for diverse reactivity and the construction of complex fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including 1,2,4-triazoles and pyrimido[4,5-d]pyridines.
Application 1: Synthesis of Topiroxostat, a Xanthine Oxidase Inhibitor
This compound is a crucial intermediate in the synthesis of Topiroxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] The synthetic pathway involves the initial conversion of this compound to 2-cyanoisonicotinohydrazide, followed by a cyclocondensation reaction with 4-cyanopyridine to form the 1,2,4-triazole ring of Topiroxostat.
Experimental Workflow: Synthesis of Topiroxostat
Caption: Synthetic pathway for Topiroxostat from this compound.
Experimental Protocols
Step 1: Synthesis of 2-Cyanoisonicotinohydrazide
This procedure outlines the conversion of this compound to 2-cyanoisonicotinohydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add hydrazine hydrate (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield 2-cyanoisonicotinohydrazide.
Step 2: Synthesis of Topiroxostat (4-(5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile)
This protocol details the cyclocondensation of 2-cyanoisonicotinohydrazide with 4-cyanopyridine.
Materials:
-
2-Cyanoisonicotinohydrazide
-
4-Cyanopyridine
-
Sodium methoxide
-
Methanol
-
1-Methyl-2-pyrrolidone (NMP)
-
Ethanol
Procedure:
-
To a solution of 4-cyanopyridine in methanol, add sodium methoxide and stir at room temperature for one hour.
-
Add 2-cyanoisonicotinohydrazide to the mixture and heat to reflux for 24 hours.
-
After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with methanol and dry under vacuum.
-
For purification, the crude product can be recrystallized from a mixture of ethanol and 1-methyl-2-pyrrolidone by heating at 80°C.
-
Filter the purified crystals, wash with an ethanol/NMP mixture and then ethanol, and dry under vacuum to obtain Topiroxostat.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | ~90 | Patent Data |
| 2 | 2-Cyanoisonicotinohydrazide | 4-Cyanopyridine | Methanol | Reflux | 24 | 80-90 | Patent Data |
Application 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This compound serves as a valuable precursor for the synthesis of the pyrimido[4,5-d]pyrimidine scaffold, which is present in numerous biologically active molecules. The synthesis involves a cyclocondensation reaction between the nitrile group of this compound and an amidine, such as guanidine, to construct the fused pyrimidine ring.
Experimental Workflow: Synthesis of 2,4-Diaminopyrimido[4,5-d]pyridin-7(8H)-one
Caption: General scheme for the synthesis of a pyrimido[4,5-d]pyridine derivative.
Experimental Protocol (General Procedure)
This protocol provides a general methodology for the synthesis of a 2,4-diaminopyrimido[4,5-d]pyridine derivative from this compound and guanidine. This procedure is based on established methods for the synthesis of pyrimidines from nitriles and amidines.[2][3][4]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Anhydrous ethanol or another suitable high-boiling solvent (e.g., DMF, DMSO)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for a short period to generate free guanidine.
-
To this mixture, add this compound.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC. The reaction time can vary significantly based on the specific substrates and conditions.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or neutralization. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinecarbonitriles | Amidines | NaOEt, DBU, etc. | Ethanol, DMF, etc. | Reflux | 12-48 | 40-80 | General Methods[2][3][4] |
Note: The yields and reaction conditions for the synthesis of pyrimido[4,5-d]pyrimidines can vary widely depending on the specific substrates and catalysts used. The data presented is representative of general procedures found in the literature.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and data provided herein offer a foundation for researchers to explore the rich chemistry of this building block in the development of novel therapeutic agents and other functional organic materials. The straightforward conversion of this compound into complex heterocyclic systems underscores its significance in modern organic and medicinal chemistry.
References
Application of Methyl 2-cyanoisonicotinate in Medicinal Chemistry: A Detailed Overview
Introduction
Methyl 2-cyanoisonicotinate is a versatile pyridine-based chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive cyano group and a pyridine ring, make it a valuable building block for the synthesis of a variety of heterocyclic compounds with diverse biological activities. This document provides a detailed overview of the applications of this compound, with a primary focus on its pivotal role in the synthesis of the anti-gout medication Topiroxostat. Additionally, it explores its potential in the synthesis of other bioactive molecules and provides detailed experimental protocols and relevant quantitative data.
Key Application: Synthesis of Topiroxostat
This compound is a crucial starting material for the industrial synthesis of Topiroxostat, a potent and selective non-purine xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[1] The synthesis typically involves a multi-step process, beginning with the conversion of this compound to a hydrazide intermediate, followed by condensation with 4-cyanopyridine and subsequent cyclization to form the 1,2,4-triazole core of Topiroxostat.
Signaling Pathway of Topiroxostat
Topiroxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which plays a key role in the purine metabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By blocking this enzyme, Topiroxostat effectively reduces the production of uric acid in the body. Elevated levels of uric acid are a hallmark of gout and can lead to the formation of painful uric acid crystals in the joints and other tissues. The inhibition of xanthine oxidase by Topiroxostat is a critical mechanism for managing and preventing the symptoms of gout.
References
Application Notes and Protocols for Methyl 2-cyanoisonicotinate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving Methyl 2-cyanoisonicotinate, a versatile intermediate in pharmaceutical and chemical synthesis. The protocols are based on established literature and are intended to serve as a practical guide for laboratory applications.
Physicochemical Properties and Safety Information
This compound is a white crystalline powder. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 94413-64-6 | N/A |
| Molecular Formula | C₈H₆N₂O₂ | N/A |
| Molecular Weight | 162.15 g/mol | N/A |
| Melting Point | 107-109 °C | [1] |
| Purity | Typically ≥99.0% | [1] |
| Solubility | Slightly soluble in water. | N/A |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of Topiroxostat: A Key Application
This compound is a crucial intermediate in the synthesis of Topiroxostat, a xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout.[1] The synthesis involves a two-step process: formation of a hydrazide intermediate followed by a cyclization reaction.
Workflow for the Synthesis of Topiroxostat
Caption: Synthetic workflow for Topiroxostat from this compound.
Experimental Protocols
Protocol 2.1: Synthesis of 2-Cyanoisonicotinic acid hydrazide (Intermediate TPS-1)
This protocol describes the reaction of this compound with hydrazine hydrate to form the corresponding hydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2-Cyanoisonicotinic acid hydrazide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the pure hydrazide intermediate.
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |
| This compound | 1.0 | Ethanol | 2-4 h | Reflux | >90% (Typical) |
| Hydrazine Hydrate | 1.2 |
Protocol 2.2: Synthesis of Topiroxostat from Intermediate TPS-1
This protocol outlines the cyclization of 2-Cyanoisonicotinic acid hydrazide with 4-cyanopyridine to yield Topiroxostat.[2]
Materials:
-
2-Cyanoisonicotinic acid hydrazide (TPS-1)
-
4-Cyanopyridine
-
Sodium methoxide (or other suitable alkali)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-cyanopyridine (1.0 eq.) in methanol.
-
Add a solution of sodium methoxide in methanol (1.1 eq.) to the flask and stir at room temperature for 30 minutes.
-
Add 2-Cyanoisonicotinic acid hydrazide (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold methanol, and then with water to remove any inorganic salts.
-
Dry the product under vacuum to yield Topiroxostat. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |
| 2-Cyanoisonicotinic acid hydrazide | 1.0 | Methanol | 12-24 h | Reflux | ~62% (Overall)[2] |
| 4-Cyanopyridine | 1.0 | ||||
| Sodium Methoxide | 1.1 |
Other Synthetic Transformations
This compound can undergo various other transformations, making it a versatile building block in organic synthesis.
Workflow for Diverse Synthetic Transformations
Caption: Potential synthetic transformations of this compound.
Experimental Protocols
Protocol 3.1: Reduction of the Cyano Group to an Amine
This protocol describes a general method for the reduction of the nitrile functionality to a primary amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
In a pressure vessel, dissolve this compound in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-(aminomethyl)isonicotinate.
-
The product can be purified further by column chromatography or crystallization if necessary.
| Reactant | Catalyst | Solvent | Pressure | Temperature |
| This compound | 10% Pd/C | Methanol/Ethanol | 50-100 psi H₂ | Room Temp. |
Protocol 3.2: Hydrolysis of the Ester to a Carboxylic Acid
This protocol provides a general procedure for the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water/Methanol or Water/THF mixture
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a mixture of water and a co-solvent like methanol or THF in a round-bottom flask.
-
Add an aqueous solution of NaOH or LiOH (1.1-1.5 eq.) to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 3-4 with dilute HCl.
-
The product, 2-Cyanoisonicotinic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
| Reactant | Base | Solvent | Temperature |
| This compound | NaOH or LiOH | Water/Methanol or Water/THF | Room Temp. to 50 °C |
Protocol 3.3: Grignard Reaction with the Cyano Group
This protocol outlines a general approach for the addition of a Grignard reagent to the nitrile of a 2-cyanopyridine derivative.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Three-necked round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Aqueous acid (e.g., NH₄Cl solution or dilute HCl) for workup
Procedure:
-
Set up a dry, three-necked flask equipped with a dropping funnel, a condenser, and an inlet for inert gas.
-
Dissolve this compound in anhydrous diethyl ether or THF in the flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1-1.2 eq.) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting imine intermediate can be hydrolyzed to the corresponding ketone by treatment with aqueous acid.
-
Purify the final ketone product by column chromatography.
| Reactant | Reagent | Solvent | Conditions |
| This compound | Grignard Reagent (R-MgX) | Anhydrous Ether/THF | 0 °C to Room Temp., Inert Atmosphere |
These protocols provide a foundation for the utilization of this compound in various synthetic applications. Researchers should optimize the reaction conditions based on the specific substrate and desired outcome.
References
Methyl 2-Cyanoisonicotinate: A Versatile Scaffold for Modern Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: Methyl 2-cyanoisonicotinate is a key heterocyclic building block employed in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its pyridine core, substituted with both a cyano and a methoxycarbonyl group, offers multiple reactive sites for derivatization, enabling the creation of diverse molecular architectures with potent biological activities. This document provides an overview of its application, detailed synthetic protocols for deriving fungicidal and herbicidal compounds, and insights into their mechanisms of action.
Fungicidal Applications: Picolinamide Derivatives
Pyridine carboxamides, particularly picolinamides, are a significant class of fungicides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[1][2] Another mode of action for certain picolinamide fungicides is the inhibition of the phosphatidylinositol transfer protein (Sec14p), which is crucial for fungal cell viability.[3]
Synthetic Pathway from this compound to a Picolinamide Fungicide
A plausible synthetic route to a picolinamide fungicide from this compound involves two key steps: hydrolysis of the cyano group to a carboxylic acid, followed by amidation.
Caption: Synthetic route to Picolinamide Fungicides.
Experimental Protocols
Step 1: Synthesis of 4-Methoxycarbonylisonicotinic Acid (Hydrolysis of this compound)
This protocol is adapted from the hydrolysis of 2-cyanopyridine.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of 3-4 using a 1 M hydrochloric acid (HCl) solution.
-
Isolation: The product, 4-methoxycarbonylisonicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Step 2: Synthesis of a Picolinamide Derivative (Amidation)
This protocol is a general procedure for the synthesis of pyridine carboxamides.[4]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxycarbonylisonicotinic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Amidation: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final picolinamide fungicide.
Quantitative Data: Fungicidal Activity of Picolinamides
The following table summarizes the fungicidal activity of representative picolinamide fungicides, demonstrating their efficacy against various plant pathogens.
| Compound Class | Target Pathogen | Activity Metric | Value | Reference |
| Picolinamide | Botrytis cinerea | EC₅₀ | 1.41 mg/L | [5] |
| Picolinamide | Botrytis cinerea | In vivo control | 79.17% | [5] |
| Picolinamide | Pythium aphanidermatum | EC₅₀ | 2.7 mg/L | [5] |
Herbicidal Applications: Picolinic Acid Derivatives
Picolinic acid and its derivatives are a well-established class of herbicides. They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). These herbicides bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors, specifically the AFB5 receptor, leading to the degradation of transcriptional repressors and subsequent uncontrolled expression of auxin-responsive genes, ultimately causing plant death.[6][7][8]
Synthetic Pathway from this compound to a Picolinic Acid Herbicide
The synthesis of a picolinic acid herbicide from this compound would also begin with the hydrolysis of the cyano group to a carboxylic acid. Further modifications to the pyridine ring or the carboxylic acid group can then be performed to generate the final herbicidal molecule.
Caption: Synthetic route to Picolinic Acid Herbicides.
Experimental Protocol
Step 1: Synthesis of 4-Methoxycarbonylisonicotinic Acid
The protocol is identical to Step 1 in the fungicide synthesis.
Step 2: Derivatization to a Picolinic Acid Herbicide
The specific derivatization steps will depend on the target herbicide. For example, to synthesize a compound analogous to picloram, further chlorination and amination reactions would be required.
Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives
The table below presents the herbicidal activity of some picolinic acid herbicides.
| Compound | Target Weed | Activity Metric | Value | Reference |
| Picolinic Acid Derivative (V-7) | Arabidopsis thaliana | IC₅₀ | 45-fold lower than halauxifen-methyl | [8][9] |
| Picolinic Acid Derivative (V-8) | Post-emergence broadleaf weeds | Herbicidal Activity | Better than picloram at 300 g/ha | [8][9] |
Signaling Pathways
Fungicidal Mode of Action: Succinate Dehydrogenase Inhibition
Caption: Picolinamide fungicides inhibit Complex II (SDH).
Herbicidal Mode of Action: Synthetic Auxin Pathway
Caption: Picolinic acid herbicides mimic auxin.
Disclaimer: The provided experimental protocols are intended for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. WO2016109300A1 - Picolinamides with fungicidal activity - Google Patents [patents.google.com]
- 3. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230117137A1 - Stable agrochemical composition - Google Patents [patents.google.com]
- 6. CN101597257A - The synthetic method of 2-zinc picolinate - Google Patents [patents.google.com]
- 7. US8138120B2 - Microemulsions as adjuvants for agricultural chemicals - Google Patents [patents.google.com]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Utilizing Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of Methyl 2-cyanoisonicotinate, a key intermediate in pharmaceutical synthesis. The primary focus is on the catalytic hydrogenation of the nitrile group, a crucial transformation for the synthesis of valuable building blocks. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these reactions in a laboratory setting.
Catalytic Hydrogenation of this compound
The most prominent catalytic application of this compound is its reduction to Methyl 2-(aminomethyl)isonicotinate. This transformation is of significant interest as it converts the cyano group into a primary amine, yielding a bifunctional molecule with wide applicability in the synthesis of more complex pharmaceutical agents. The reaction is typically carried out using heterogeneous catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Reaction Scheme:
Data Presentation: Catalytic Hydrogenation Parameters
| Parameter | Raney Nickel | Palladium on Carbon (Pd/C) |
| Catalyst Loading | ~10-20% w/w | 5-10% w/w |
| Hydrogen Pressure | 50-100 psi | 50-100 psi |
| Temperature | 25-50 °C | 25-50 °C |
| Solvent | Methanol/Ammonia | Ethanol/Ammonia |
| Reaction Time | 4-8 hours | 4-8 hours |
| Typical Yield | >90% | >95% |
| Selectivity | High for primary amine | High for primary amine |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
Objective: To synthesize Methyl 2-(aminomethyl)isonicotinate via the catalytic reduction of this compound using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (activated, slurry in water)
-
Methanol
-
7N Ammoniacal Methanol
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable pressurized hydrogenation vessel, add this compound.
-
Carefully add a slurry of Raney Nickel in water. The catalyst loading should be approximately 10-20% of the substrate weight.
-
Add methanol and 7N ammoniacal methanol as the solvent. The presence of ammonia is crucial to suppress the formation of secondary amine by-products. A typical solvent ratio is 9:1 methanol to ammoniacal methanol.
-
Seal the reaction vessel and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Commence vigorous stirring and maintain the temperature between 25-50 °C.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst is pyrophoric and should be kept wet during filtration and disposal.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-(aminomethyl)isonicotinate.
-
The crude product can be further purified by distillation under reduced pressure or by crystallization.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Objective: To synthesize Methyl 2-(aminomethyl)isonicotinate via the catalytic reduction of this compound using Palladium on Carbon.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
7N Ammoniacal Ethanol
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel
-
Filtration apparatus (Celite pad)
-
Rotary evaporator
Procedure:
-
To a pressurized hydrogenation vessel, add this compound.
-
Carefully add 10% Palladium on Carbon catalyst. The catalyst loading should be in the range of 5-10% of the substrate weight.
-
Add a mixture of ethanol and 7N ammoniacal ethanol as the solvent.
-
Seal the vessel, purge with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Stir the reaction mixture vigorously at a temperature of 25-50 °C.
-
Monitor the reaction until hydrogen uptake ceases (typically 4-8 hours).
-
After completion, depressurize the vessel and purge with nitrogen.
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
Purify the crude Methyl 2-(aminomethyl)isonicotinate by vacuum distillation or crystallization.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Reaction Components
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the scale-up synthesis of Methyl 2-cyanoisonicotinate, a key intermediate in the production of various pharmaceutical compounds, notably Topiroxostat.[1] Three primary synthetic routes are discussed, offering flexibility based on available starting materials, cost considerations, and process safety requirements. This guide includes quantitative data summaries, detailed experimental procedures, safety and handling guidelines, and considerations for industrial-scale purification.
Introduction
This compound (CAS No: 94413-64-6) is a white crystalline powder with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[2] Its primary application lies in its role as a crucial building block in the synthesis of Topiroxostat, a xanthine oxidase inhibitor used for the treatment of gout and hyperuricemia. The purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines scalable and efficient methods for its synthesis.
Synthetic Routes Overview
Three viable synthetic routes for the scale-up production of this compound have been identified and are detailed below. The selection of a particular route may depend on factors such as raw material availability, cost, and environmental considerations.
Route 1: Palladium-Catalyzed Cyanation of a Halogenated Precursor This route involves the substitution of a halogen (typically bromine) at the 2-position of a pyridine ring with a cyano group, using a palladium catalyst.
Route 2: Cyanation of a Pyridine N-oxide This method activates the pyridine ring towards nucleophilic attack by forming the N-oxide, which then facilitates the introduction of the cyano group at the 2-position.
Route 3: Multi-step Synthesis from Methyl 2-methylisonicotinate This pathway involves the oxidation of the methyl group at the 2-position to a carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic routes, allowing for a comparative assessment.
| Parameter | Route 1: Pd-Catalyzed Cyanation | Route 2: Cyanation of N-oxide | Route 3: From Methyl 2-methylisonicotinate |
| Starting Material | Methyl 2-bromoisonicotinate | Methyl isonicotinate N-oxide | Methyl 2-methylisonicotinate |
| Key Reagents | Zinc Cyanide, Pd(PPh₃)₄ | Trimethylsilyl cyanide, Triethylamine | Oxidizing agent, Ammoxidation catalyst |
| Typical Yield | ~84%[3] | Moderate to high | ~53% (overall) |
| Reaction Temperature | ~120°C[3] | Reflux | Multi-step temperature profile |
| Reaction Time | ~2.5 hours[3] | ~16 hours[4] | Multiple steps, variable times |
| Purity (pre-purification) | High | Good | Variable, depends on step |
| Key Advantages | High yield, direct conversion | Avoids halogenated starting materials | Readily available starting material |
| Key Challenges | Cost of palladium catalyst, toxicity of cyanide | Long reaction time, use of silylating agents | Multi-step process, lower overall yield |
Experimental Protocols
Route 1: Palladium-Catalyzed Cyanation of Methyl 2-bromoisonicotinate
This protocol is adapted from a known procedure for the synthesis of Methyl 2-cyano-4-pyridinecarboxylate.[3]
Materials:
-
Methyl 2-bromoisonicotinate
-
N,N-Dimethylformamide (DMF)
-
Zinc Cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Distilled water
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 2-bromoisonicotinate (e.g., 17.4 g, 80.5 mmol) in N,N-dimethylformamide (e.g., 160 mL).
-
Add zinc cyanide (e.g., 5.7 g, 48.53 mmol) to the solution in a single portion.
-
Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 4.7 g) to the mixture.
-
Degas the mixture again with nitrogen for a further 10-15 minutes.
-
Heat the reaction mixture to 120°C with constant stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 2.5 hours.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add distilled water (e.g., 200 mL) to the reaction mixture and stir for 30 minutes to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with distilled water (e.g., 2 x 100 mL).
-
Dry the product under vacuum to yield this compound. The expected yield is approximately 84%.[3]
Route 2: Cyanation of Methyl isonicotinate N-oxide
This protocol is based on a described synthesis of this compound from the corresponding N-oxide.[4]
Materials:
-
Methyl isonicotinate N-oxide
-
Acetonitrile
-
Triethylamine
-
Trimethylsilyl cyanide (TMSCN)
Equipment:
-
Reaction vessel with a reflux condenser and argon/nitrogen atmosphere control
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Chloroform-acetone mixture)
Procedure:
-
Dissolve Methyl isonicotinate N-oxide (e.g., 11.1 g) in acetonitrile (e.g., 170 mL) in a reaction vessel.
-
Add triethylamine (e.g., 14.6 g) and trimethylsilyl cyanide (e.g., 21.5 g) to the solution.
-
Reflux the mixture under an inert atmosphere (argon or nitrogen) for approximately 16 hours.[4]
-
After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Elute the product using a suitable solvent system, such as a chloroform-acetone (95:5) mixture.[4]
-
Combine the fractions containing the product and evaporate the solvent to obtain this compound as a pale yellow powder.
Route 3: Multi-step Synthesis from Methyl 2-methylisonicotinate
Step 1: Oxidation of Methyl 2-methylisonicotinate The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Step 2: Amidation The resulting carboxylic acid is then converted to an amide. This can be achieved by reacting it with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride, followed by reaction with ammonia.
Step 3: Dehydration of the Amide The amide is then dehydrated to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride in the presence of a base like triethylamine.
Scale-up and Purification Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Transfer: All the described synthetic routes involve exothermic or endothermic steps. Adequate heat transfer and temperature control are crucial in large-scale reactors to prevent runaway reactions or incomplete conversions.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reactions like the palladium-catalyzed cyanation. The choice of impeller and stirring speed should be optimized for the reactor volume.
-
Reagent Addition: The rate of addition of reactive reagents, such as trimethylsilyl cyanide or oxidizing agents, should be carefully controlled to manage the reaction rate and temperature.
-
Work-up and Product Isolation: On a large scale, filtration and washing of the product need to be efficient to remove impurities and residual solvents. The choice of filtration equipment (e.g., Nutsche filter) is important.
-
Purification:
-
Crystallization: The primary method for purifying this compound on a large scale is crystallization. The choice of solvent system is critical to achieve high purity and yield. Potential solvents include isopropanol, ethanol, or mixtures with water. A carefully controlled cooling profile is necessary to obtain a desirable crystal size distribution.
-
Chromatography: While silica gel chromatography is useful at the lab scale, it is less practical for large-scale industrial production due to cost and solvent consumption. It may be used for very high-purity requirements or for the removal of specific impurities.
-
Distillation: Depending on the boiling point and thermal stability of the impurities, vacuum distillation could be a viable purification method.
-
Safety and Handling
This compound and the reagents used in its synthesis pose several hazards. Strict adherence to safety protocols is mandatory.
-
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
-
-
Cyanide Reagents (Zinc Cyanide, Trimethylsilyl cyanide):
-
Hazards: Highly toxic. Contact with acids liberates highly toxic hydrogen cyanide gas.
-
Precautions: Handle in a well-ventilated fume hood. Have a cyanide antidote kit readily available. Quench any residual cyanide with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal.
-
-
Palladium Catalysts:
-
Hazards: Can be pyrophoric, especially when finely divided and exposed to air.
-
Precautions: Handle under an inert atmosphere.
-
-
Solvents (DMF, Acetonitrile):
-
Hazards: Flammable and toxic.
-
Precautions: Use in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizations
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. This compound - CAS:94413-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 4-Pyridinecarbonitrile 98 100-48-1 [sigmaaldrich.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 6. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key assays and protocols essential for the discovery and development of novel kinase inhibitors. From initial high-throughput screening to preclinical in vivo evaluation, this document outlines the methodologies required to identify, characterize, and validate promising therapeutic candidates.
Introduction to Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways, making them one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] The process of developing a successful kinase inhibitor is a meticulous journey that involves a series of assays to determine a compound's potency, selectivity, mechanism of action, cellular activity, and in vivo efficacy.[3]
Biochemical Assays: The First Step in Characterization
Biochemical assays are fundamental for the initial characterization of kinase inhibitors, providing a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme.[3][4] These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5]
Common Biochemical Assay Formats
A variety of assay formats are available, each with its own advantages and limitations.[6] The choice of assay often depends on the specific kinase, the desired throughput, and the available resources.[7]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate group from ATP to a substrate.[6]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format that minimizes background fluorescence.[7][8]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, with a decrease in luminescence indicating kinase activity.[8][9]
Data Presentation: Biochemical Potency of Kinase Inhibitors
The following table summarizes the IC50 values of selected kinase inhibitors against various kinases, as determined by biochemical assays. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |
| PDGFRβ | 1.6 | Endothelial Cells | |
| c-Kit | 1.7 | Endothelial Cells | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free |
Table adapted from data presented in a comparative analysis of indazole-based kinase inhibitors.[5]
Experimental Protocol: TR-FRET Based Kinase Activity Assay
This protocol provides a general framework for determining the IC50 of a test compound using a LanthaScreen® TR-FRET assay.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate (e.g., Fl-poly-GT)
-
ATP
-
Kinase buffer
-
Terbium-labeled anti-phospho-specific antibody (Tb-anti-pY20)
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Test inhibitor
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a 2X serial dilution of the kinase in kinase buffer.
-
Prepare a 2X solution of the substrate and ATP in kinase buffer.
-
Prepare a 2X solution of the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.
-
Prepare a serial dilution of the test inhibitor.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the 2X Tb-antibody/EDTA solution.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Inhibitor Selectivity Profiling
A critical aspect of kinase inhibitor development is determining its selectivity, as off-target effects can lead to toxicity.[10] Selectivity profiling involves testing the inhibitor against a large panel of kinases to identify any unintended targets.[11]
Methods for Selectivity Profiling
-
Biochemical Profiling: The most common method involves screening the inhibitor against a large panel of purified kinases using biochemical assays.[11]
-
Kinobeads/Chemical Proteomics: This approach uses immobilized, broad-spectrum kinase inhibitors to capture cellular kinases. The inhibitor of interest is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry.[1]
Quantifying Selectivity
Several metrics have been developed to quantify the selectivity of a kinase inhibitor from large profiling datasets:
-
Selectivity Score (S-score): This score represents the fraction of kinases in a panel that are inhibited by more than a certain threshold (e.g., 50%) at a specific concentration of the inhibitor.[6][12]
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor binding across the kinome. A score of 1 indicates perfect selectivity (inhibition of a single kinase), while a score of 0 indicates completely non-selective inhibition.[6]
Data Presentation: Kinase Inhibitor Selectivity
The following table presents selectivity data for a set of kinase inhibitors.
| Inhibitor | Gini Score | S(50%) | Primary Target(s) |
| Highly Selective | |||
| Lapatinib | 0.85 | 0.02 | EGFR, ERBB2 |
| Erlotinib | 0.82 | 0.03 | EGFR |
| Moderately Selective | |||
| Gefitinib | 0.75 | 0.05 | EGFR |
| Dasatinib | 0.64 | 0.15 | BCR-ABL, SRC family |
| Promiscuous | |||
| Staurosporine | 0.35 | 0.85 | Multiple Kinases |
This table is a representative example compiled from concepts in selectivity analysis.[6]
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are essential for initial characterization, cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant environment.[13] These assays can assess a compound's ability to cross the cell membrane, engage its target, and inhibit downstream signaling pathways.[14]
Common Cell-Based Assay Formats
-
Cell Proliferation/Viability Assays: These assays measure the effect of an inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase.[15]
-
Phosphorylation Assays (e.g., Western Blot, ELISA): These methods measure the phosphorylation status of the target kinase or its downstream substrates to confirm target engagement and pathway inhibition.[14][16]
-
Target Engagement Assays (e.g., CETSA): The Cellular Thermal Shift Assay (CETSA) directly measures the binding of an inhibitor to its target protein in intact cells by assessing the increased thermal stability of the protein upon ligand binding.[17][18]
Data Presentation: Cellular Potency of Kinase Inhibitors
The half-maximal effective concentration (EC50) is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay.
| Inhibitor | Cell Line | Assay Type | EC50 (µM) |
| Ibrutinib | E. histolytica trophozoites | Cell Viability | < 2 |
| Dasatinib | E. histolytica trophozoites | Cell Viability | < 2 |
| Bosutinib | E. histolytica trophozoites | Cell Viability | < 2 |
Table adapted from a study on antineoplastic kinase inhibitors against E. histolytica.[16]
Experimental Protocol: Western Blot for Phospho-Kinase Levels
This protocol describes the use of Western blotting to assess the inhibition of p38 MAPK phosphorylation.[16]
Materials:
-
Adherent mammalian cells
-
p38 MAP Kinase Inhibitor III
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the p38 inhibitor (or vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extract.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total, non-phosphorylated kinase.[19]
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing target engagement using CETSA.[17][20]
Materials:
-
Cultured cells
-
Test inhibitor
-
PBS
-
Lysis buffer with protease inhibitors
-
Thermal cycler or heating block
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
-
Heat Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample using Western blot or ELISA.
-
-
Data Analysis:
In Vivo Models: Evaluating Efficacy in a Living System
Preclinical in vivo models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of a kinase inhibitor before it can be considered for clinical trials.[12]
Common In Vivo Models
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[12]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice, which often better recapitulates the heterogeneity of human tumors.[21]
-
Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that lead to the spontaneous development of tumors, providing a more physiologically relevant tumor microenvironment.[5]
Data Presentation: In Vivo Efficacy of Kinase Inhibitors
Tumor growth inhibition (TGI) is a common metric used to assess the efficacy of a drug in vivo.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (%) |
| RO5068760 | B-RafV600E Mutant Xenograft | Varies | ≥90% |
| RO5068760 | K-Ras Mutant Xenograft | Varies | ≥90% |
| Entrectinib | KM12 (colorectal) CDX | 50 mg/kg, daily | 95 |
| Larotrectinib | KM12 (colorectal) CDX | 10 mg/kg, daily | 100 |
Table adapted from multiple sources on in vivo efficacy studies.[21][22]
Experimental Protocol: Cell Line-Derived Xenograft Study
This protocol outlines a general procedure for a subcutaneous CDX study.[23]
Materials:
-
Immunodeficient mice
-
Human cancer cell line
-
Cell culture medium
-
Matrigel (optional)
-
Test inhibitor and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Inject a suspension of cancer cells (often mixed with Matrigel) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[23]
-
-
Drug Administration:
-
Administer the test inhibitor or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly.[23]
-
The study is typically terminated when tumors in the control group reach a specific size, or based on other ethical endpoints.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the treated groups compared to the vehicle control group.
-
Signaling Pathway and Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by kinase inhibitors and a typical experimental workflow for their development.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified diagram of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.[7][14][23][24][25]
p38 MAPK Signaling Pathway
Caption: Overview of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][11][26][27][28]
HER2/neu Signaling Pathway
Caption: Simplified representation of the HER2/neu signaling pathway.[8][9][10][20][29]
Experimental Workflow for Kinase Inhibitor Discovery
Caption: A typical experimental workflow for the discovery and development of a kinase inhibitor.[18]
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brimr.org [brimr.org]
- 3. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promegaconnections.com [promegaconnections.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. kinCSM: Using graph‐based signatures to predict small molecule CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 24. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. dreamstime.com [dreamstime.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-cyanoisonicotinate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-cyanoisonicotinate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyanation of Methyl isonicotinate N-oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of moisture: Water can hydrolyze the activating agent (e.g., dimethylcarbamoyl chloride) and the N-oxide starting material. | Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inactive reagents: The activating agent may have degraded, or the cyanide salt may be of low quality. | Use fresh, high-purity reagents. Store moisture-sensitive reagents in a desiccator. | |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or decomposition may occur at excessively high temperatures. | Optimize the reaction temperature. A typical range for the cyanation of pyridine N-oxides is 100-120°C.[1] | |
| Incomplete Reaction | Insufficient reaction time: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary. |
| Incorrect stoichiometry: An insufficient amount of the cyanating or activating agent will result in unreacted starting material. | Carefully verify the molar equivalents of all reagents. An excess of the activating agent is often required.[1] | |
| Formation of Multiple Byproducts | Side reactions of the activating agent: Dimethylcarbamoyl chloride can react with itself or other nucleophiles present in the reaction mixture.[2] | Control the rate of addition of the activating agent and maintain a consistent reaction temperature. |
| Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation. | Attempt the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Purification | Presence of polar byproducts: Hydrolysis or other side reactions can generate impurities that are difficult to separate. | An aqueous workup can help remove water-soluble impurities. Column chromatography with a carefully selected solvent system is often necessary for high purity. |
| Product hydrolysis: The ester and cyano groups can be susceptible to hydrolysis during workup. | Avoid strongly acidic or basic conditions during the aqueous workup. Use a saturated sodium bicarbonate solution for neutralization if needed. |
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
The most widely employed methods involve the cyanation of Methyl isonicotinate N-oxide at the 2-position. Key reagents for this transformation include:
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Potassium cyanide (KCN) in the presence of an activating agent such as dimethylcarbamoyl chloride (DMCC) or p-toluenesulfonyl chloride (TsCl).[1]
-
Zinc cyanide (Zn(CN)₂) with an activating agent.[1]
An alternative route is the Sandmeyer reaction, which starts from Methyl 2-aminoisonicotinate.
Which cyanide source is recommended?
The selection of a cyanide source is dependent on factors like solubility, toxicity, and reaction efficiency.
-
Potassium cyanide (KCN) is a readily available and cost-effective option that often provides good yields when used with a suitable activating agent.[1]
-
Zinc cyanide (Zn(CN)₂) is a less toxic alternative, though in some cases, it may result in lower yields compared to KCN.[1]
-
Trimethylsilyl cyanide (TMSCN) is another option, but it is considerably more expensive.[1]
How can I minimize byproduct formation?
To reduce the formation of unwanted side products, it is crucial to:
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Maintain precise control over the reaction temperature.
-
Adhere to the optimal stoichiometry of the reactants.
-
Conduct the reaction under strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of both the starting material and the desired product.
-
Utilize an inert atmosphere (e.g., argon or nitrogen) to prevent undesirable reactions with atmospheric components.
What is the most effective method for purifying the final product?
A multi-step purification process is typically recommended:
-
Extraction: To remove water-soluble impurities following the aqueous workup.
-
Column Chromatography: Using silica gel to separate the product from unreacted starting materials and byproducts.
-
Crystallization: From an appropriate solvent system, such as ethyl acetate/hexanes, to obtain a product with high purity.
What are the key safety precautions when handling cyanides and dimethylcarbamoyl chloride?
-
All procedures involving cyanide salts (KCN, Zn(CN)₂) and dimethylcarbamoyl chloride (DMCC) must be carried out in a certified chemical fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is essential.
-
Dimethylcarbamoyl chloride is corrosive, a lachrymator (tear-inducing), and a suspected carcinogen.[3][4]
-
Cyanide salts are acutely toxic. It is critical to avoid acidification of cyanide-containing waste, as this will generate highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of in accordance with institutional safety protocols.
Data Presentation
The following tables provide a summary of quantitative data for common synthetic routes for cyanopyridines, which are analogous to the synthesis of this compound.
Table 1: Comparison of Cyanation Methods for 4-Amidopyridine N-oxide (Analogous to Methyl isonicotinate N-oxide) [1]
| Cyanide Source | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 4 | 64 |
| NaCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 45 |
| AgCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 20 |
| Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 10 |
| CuCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 0 |
| Hg(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 0 |
Table 2: Influence of Reagent Stoichiometry and Temperature on the Cyanation of 4-Amidopyridine N-oxide with KCN and Dimethylcarbamoyl chloride [1]
| KCN (equiv) | DMCC (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 3 | 120 | 4 | 64 |
| 3 | 3 | 120 | 4 | 62 |
| 1.5 | 3 | 120 | 6 | 58 |
| 2 | 2 | 120 | 6 | 45 |
| 2 | 3 | 100 | 6 | 63 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanation of Methyl isonicotinate N-oxide with KCN and Dimethylcarbamoyl Chloride
This protocol is adapted from the synthesis of 2-cyano-4-amidopyridine.[1]
Materials:
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Methyl isonicotinate N-oxide
-
Potassium cyanide (KCN)
-
Dimethylcarbamoyl chloride (DMCC)
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Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Add Methyl isonicotinate N-oxide (1.0 equiv) to a dry, screw-capped vial equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., argon), add anhydrous acetonitrile.
-
Add potassium cyanide (2.0 equiv), followed by the slow and careful addition of dimethylcarbamoyl chloride (3.0 equiv).
-
Tightly seal the vial and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon consumption of the starting material (typically within 4-6 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x the volume of acetonitrile).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization.
Protocol 2: Synthesis of this compound via the Sandmeyer Reaction
This is a generalized protocol for a Sandmeyer reaction.
Materials:
-
Methyl 2-aminoisonicotinate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve Methyl 2-aminoisonicotinate (1.0 equiv) in a mixture of hydrochloric acid and deionized water, and cool to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 15-30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 equiv) and potassium cyanide in water.
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Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to gradually warm to room temperature, and then heat as required (e.g., 50-70°C) until the evolution of nitrogen gas subsides.
-
Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Methyl 2-cyanoisonicotinate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common side products encountered in reactions involving Methyl 2-cyanoisonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
Based on the reactivity of the functional groups (methyl ester, cyano, and pyridine ring) in this compound, the most anticipated side products arise from hydrolysis and other competing reactions. While specific quantitative data on the prevalence of these side products is not extensively published, an understanding of the underlying chemistry can help in their identification and mitigation.
Q2: What causes the hydrolysis of the methyl ester group?
The methyl ester group in this compound can be susceptible to hydrolysis, particularly under aqueous acidic or basic conditions, or in the presence of strong nucleophiles. This reaction results in the formation of 2-cyanoisonicotinic acid .
Q3: Can the cyano group undergo hydration?
Yes, the cyano group (-C≡N) can undergo hydration to form an amide. This reaction can be catalyzed by acids or bases, leading to the formation of Methyl 2-carbamoylisonicotinate . In some cases, the amide can be further hydrolyzed to the carboxylic acid, which would also result in 2-cyanoisonicotinic acid after the hydrolysis of the ester group.
Q4: Is decarboxylation a concern with this compound?
While decarboxylation is a known reaction for certain classes of carboxylic acids (e.g., β-keto acids), there is no direct evidence from the available literature to suggest that this compound or its primary hydrolysis product, 2-cyanoisonicotinic acid, readily undergoes decarboxylation under typical synthetic conditions.
Troubleshooting Guide: Common Side Products
This guide addresses specific issues related to the formation of common side products during reactions with this compound and provides potential solutions.
| Observed Issue | Potential Side Product | Plausible Cause | Troubleshooting Steps & Mitigation Strategies |
| Presence of a more polar impurity by TLC/LC-MS, with a mass corresponding to the loss of a methyl group and addition of a proton. | 2-cyanoisonicotinic acid | - Presence of water in reagents or solvents.- Reaction conditions are too acidic or basic.- Prolonged reaction times at elevated temperatures. | - Ensure all reagents and solvents are anhydrous.- Use a non-aqueous workup where possible.- Buffer the reaction mixture to maintain a neutral pH.- Optimize reaction time and temperature to minimize hydrolysis. |
| Identification of a byproduct with a mass increase of 18 amu (addition of H₂O). | Methyl 2-carbamoylisonicotinate | - Acidic or basic reaction conditions promoting nitrile hydration.- Use of certain metal catalysts that can facilitate nitrile hydration. | - Maintain anhydrous and neutral reaction conditions.- If using a metal catalyst, screen for catalysts with lower propensity for nitrile hydration.- If hydration is unavoidable, consider a subsequent dehydration step if the desired product is the nitrile. |
| Incomplete conversion or formation of starting material-related impurities during synthesis (e.g., Palladium-catalyzed cyanation). | Unreacted starting material (e.g., Methyl 2-bromoisonicotinate) or catalyst-related byproducts. | - Catalyst poisoning by the cyanide source.- Inefficient catalyst activity or turnover. | - Choose a cyanide source with lower toxicity to the catalyst, such as zinc cyanide.- Optimize catalyst loading and ligand selection.- Ensure rigorous exclusion of air and moisture if using an oxygen-sensitive catalyst system. |
Experimental Protocols
Protocol: Hydrolysis of a Methyl Pyridinecarboxylate Derivative (Illustrative)
-
Acid-Catalyzed Hydrolysis:
-
Dissolve the methyl pyridinecarboxylate derivative (1 mmol) in a mixture of methanol (5 mL) and 1 M hydrochloric acid (5 mL).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the carboxylic acid.
-
-
Base-Catalyzed Hydrolysis (Saponification):
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Dissolve the methyl pyridinecarboxylate derivative (1 mmol) in a mixture of methanol (5 mL) and 1 M sodium hydroxide (5 mL).
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Stir the mixture at room temperature or gently heat, while monitoring the reaction by TLC or LC-MS.
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Upon completion, acidify the reaction mixture with 1 M hydrochloric acid to protonate the carboxylate.
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Extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
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Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for identifying and addressing the formation of common side products in reactions involving this compound.
Technical Support Center: Purification of Methyl 2-cyanoisonicotinate by Recrystallization
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of Methyl 2-cyanoisonicotinate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: While specific solubility data for this compound is not extensively published, based on its structure (a polar aromatic nitrile and ester) and data from similar compounds like cyanopyridines, polar solvents are recommended. A good starting point is a mixed solvent system of ethanol and water . Ethanol should act as the primary solvent in which the compound is soluble when hot, and water as the anti-solvent to reduce solubility upon cooling. Other potential solvents to screen include isopropanol, methanol, and acetonitrile, potentially in combination with water or a non-polar co-solvent like heptane.
Q2: I am not getting any crystals to form. What should I do?
A2: Failure to form crystals is a common issue in recrystallization. Here are several troubleshooting steps:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
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Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a seed.
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Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cooling: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation. If it has been at room temperature for a while, try placing it in an ice bath.
Q3: My product is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
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Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different polarity.
Q4: The yield of my recrystallized product is very low. What are the possible reasons?
A4: A low recovery of purified product can be due to several factors:
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Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.
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Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
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Washing with too much cold solvent: While washing the collected crystals, using an excessive amount of cold solvent can redissolve some of the product.
-
Incomplete crystallization: Ensure the solution has been given enough time to cool and crystallize completely, including time in an ice bath.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No Crystal Formation | 1. Solution is not saturated (too much solvent). | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| 2. Supersaturation. | 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. | |
| 3. Cooling too rapidly. | 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| "Oiling Out" | 1. The melting point of the solute is below the boiling point of the solvent. | 1. Select a solvent with a lower boiling point. |
| 2. High concentration of impurities. | 2. Consider a preliminary purification step or using a different solvent system that better excludes the impurity. | |
| 3. Solution is too concentrated. | 3. Reheat to dissolve the oil and add a small amount of fresh hot solvent. Cool slowly. | |
| Low Yield | 1. Too much solvent used for dissolution. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| 2. Premature crystallization during hot filtration. | 2. Preheat the filtration apparatus (funnel and receiving flask) and use a small excess of hot solvent before filtering. | |
| 3. Crystals lost during washing. | 3. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored Product | 1. Colored impurities present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| Crystals are very fine | 1. The solution cooled too quickly. | 1. Ensure a slow cooling process. Insulate the flask to encourage the growth of larger crystals. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the properties of similar compounds. The optimal solvent ratios and temperatures should be determined empirically.
1. Solvent Selection:
-
Perform small-scale solubility tests with various solvents to find a suitable system. A good solvent will dissolve this compound when hot but not when cold.
-
A promising starting point is an ethanol/water mixture.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the solvent in small portions.
-
If a mixed solvent system is used, dissolve the compound in the primary solvent first.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.
5. Crystallization:
-
If using an anti-solvent (e.g., water), add it dropwise to the hot solution until a slight turbidity persists. Then add a drop or two of the primary solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.
7. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point (107-109°C), for example, at 50-60°C, until a constant weight is achieved.
Quantitative Data Summary
The following table provides estimated data for recrystallization solvent screening. These are starting points and may require optimization.
| Solvent System | Est. Solubility (Hot) | Est. Solubility (Cold) | Comments |
| Ethanol/Water | High in hot ethanol | Low in cold ethanol/water mix | Good starting point. The ratio needs to be optimized. |
| Isopropanol | Moderate to High | Low | A single solvent system that might be effective. |
| Methanol | High | Moderate | May result in lower yield due to higher solubility in the cold. |
| Ethyl Acetate/Heptane | High in hot ethyl acetate | Low in cold ethyl acetate/heptane mix | A less polar option that could be effective for certain impurities. |
| Acetonitrile | Moderate | Low | Another potential single-solvent system. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Recrystallization Experimental Workflow
This diagram outlines the key steps in the experimental protocol for the purification of this compound.
Caption: Experimental workflow for recrystallization.
Troubleshooting guide for Methyl 2-cyanoisonicotinate reaction failures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 2-cyanoisonicotinate. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
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The Sandmeyer Reaction: Starting from an amino-substituted precursor, such as Methyl 2-aminoisonicotinate. This involves the formation of a diazonium salt followed by cyanation using a copper(I) cyanide catalyst.[1][2]
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The Reissert-Henze Reaction: This route utilizes the corresponding Pyridine N-oxide (e.g., Methyl isonicotinate N-oxide) which is activated towards nucleophilic attack at the C2 position by a cyanating agent.[3][4]
-
Oxidation of a Methyl Precursor: This multi-step process begins with a precursor like Methyl 2-methylisonicotinate, which undergoes oxidation, amidation, and subsequent dehydration to yield the final nitrile product.
Q2: My synthesis is failing. What are the general critical parameters I should check first?
A2: Regardless of the synthetic route, always verify the following first:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry, as appropriate. For instance, copper(I) salts can oxidize over time, reducing their catalytic activity.
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Inert Atmosphere: Many of the intermediates and catalysts used in these syntheses are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) where specified.
-
Temperature Control: Precise temperature control is crucial, especially for thermally unstable intermediates like diazonium salts.[2]
-
Solvent Choice: The solvent can significantly impact reaction efficiency and solubility of reagents. Ensure the solvent is appropriate for the specific reaction and is anhydrous if necessary.
Q3: Are there safer alternatives to traditional, highly toxic cyanide sources like KCN or NaCN?
A3: Yes, several less toxic cyanating agents are available and can be effective. These are often solids, which reduces the risk of exposure to hydrogen cyanide gas.[3] Key alternatives include:
-
Zinc Cyanide (Zn(CN)₂): A solid that is less toxic than alkali metal cyanides and is frequently used in palladium-catalyzed and Reissert-Henze type reactions.[4]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): Considered non-toxic because the cyanide ions are strongly bound within the iron coordination sphere, preventing the ready release of free cyanide.
-
Trimethylsilyl Cyanide (TMSCN): A versatile reagent, though it should still be handled with care as it can release HCN upon contact with moisture.[5]
Troubleshooting Guides
Route 1: The Sandmeyer Reaction
This route typically starts with Methyl 2-aminoisonicotinate. The key steps are diazotization followed by copper-catalyzed cyanation.
-
Possible Cause 1: Incomplete Diazotization.
-
Solution: The diazotization step, where the amino group is converted to a diazonium salt using a nitrite source (e.g., NaNO₂) and a strong acid, must be performed at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.[2] Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition; a blue color indicates that sufficient nitrite has been added to fully convert the starting amine.[2]
-
-
Possible Cause 2: Premature Decomposition of the Diazonium Salt.
-
Solution: Maintain a temperature of 0-5°C throughout the diazotization and before the addition to the copper cyanide solution. Diazonium salts of pyridines can be particularly unstable. Do not let the diazonium salt solution warm up or sit for an extended period before use.
-
-
Possible Cause 3: Inactive Copper(I) Cyanide Catalyst.
-
Solution: Copper(I) cyanide (CuCN) is susceptible to oxidation. Use freshly purchased, high-purity CuCN or prepare it fresh. Ensure the CuCN is fully dissolved or suspended in the reaction medium before adding the diazonium salt.
-
-
Possible Cause 4: Formation of Byproducts.
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Solution: A common byproduct is the corresponding phenol (Methyl 2-hydroxyisonicotinate), formed if the diazonium salt reacts with water.[1] This is more likely if the reaction temperature is too high. Another possible byproduct is an azo compound, formed from the coupling of the diazonium salt with unreacted starting amine. This can be minimized by ensuring a sufficient excess of acid during diazotization, which protonates the unreacted amine, deactivating it towards coupling.
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| Diazotization Temperature (°C) | Subsequent Cyanation Temperature (°C) | Typical Estimated Yield (%) | Common Byproducts Observed |
| 0-5 | 0-10, then gradual warming to RT | 60-80 | Minimal |
| 10-15 | Room Temperature | 30-50 | Increased Phenol Formation |
| > 20 | Room Temperature | < 20 | Significant Phenol and Azo Compound Formation |
Note: Yields are estimates based on typical Sandmeyer reactions and may vary.
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Diazotization:
-
Dissolve Methyl 2-aminoisonicotinate (1.0 eq) in a suitable aqueous acid (e.g., 3.0 eq of 6M HCl) in a flask.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
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After the addition is complete, stir for an additional 20 minutes at 0-5°C. Check for excess nitrous acid with starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., water or acetonitrile). Cool this mixture to 0°C.
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Slowly add the cold diazonium salt solution from step 1 to the stirred copper(I) cyanide mixture.
-
Control the rate of addition to manage the evolution of nitrogen gas.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until gas evolution ceases.
-
-
Workup:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
Technical Support Center: Optimizing Reaction Conditions for Synthesizing 2-Iminothiazolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-iminothiazolines. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-iminothiazolines?
A1: The most prevalent methods for synthesizing 2-iminothiazolines include the Hantzsch condensation of an α-haloketone with a thiourea derivative, multicomponent reactions involving an aldehyde, a β-keto ester, and a nitrogen/sulfur source, and catalyst-free one-pot three-component procedures using nitroepoxides and thiourea.[1][2] Ultrasound-assisted methodologies have also been developed for rapid and efficient synthesis under solvent- and catalyst-free conditions.
Q2: How can I improve the yield of my 2-iminothiazoline synthesis?
A2: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for improving yields. The use of appropriate catalysts can also significantly enhance yields and reduce reaction times. For instance, in some syntheses, increasing the reaction temperature can drive the reaction to completion, but excessive heat may lead to decomposition. A systematic evaluation of different solvents is also recommended, as the polarity and boiling point of the solvent can greatly influence the reaction rate and outcome.
Q3: What are the typical side products in 2-iminothiazoline synthesis, and how can I minimize their formation?
A3: A common side product is the isomeric 2-aminothiazole. The formation of this byproduct can sometimes be influenced by the reaction conditions, particularly the acidity.[3] In some cases, controlling the regioselectivity is a key challenge. Careful selection of starting materials, particularly unsymmetrical thioureas, and optimization of reaction conditions can help in minimizing the formation of unwanted isomers.
Q4: What are the best practices for purifying 2-iminothiazolines?
A4: Purification is commonly achieved through recrystallization or column chromatography.[2] For column chromatography, silica gel is a common stationary phase, and the eluent system (mobile phase) typically consists of a mixture of a nonpolar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired product. For basic 2-iminothiazoline products that may interact strongly with acidic silica gel, using a modified stationary phase like amino-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation and recovery.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 2-iminothiazolines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider incrementally increasing the reaction temperature or extending the reaction time.[5] |
| Poor quality or impurity of starting materials. | Ensure the purity of your α-haloketone and thiourea. If necessary, purify the starting materials before use. | |
| Suboptimal solvent. | The choice of solvent can significantly impact the reaction. If the yield is low, screen a variety of solvents with different polarities (e.g., ethanol, THF, acetonitrile, DMF). | |
| Formation of Multiple Products (Poor Selectivity) | Formation of isomeric 2-aminothiazole. | Reaction conditions, especially pH, can influence the formation of isomers. Conducting the reaction under neutral or slightly basic conditions may favor the desired 2-iminothiazoline.[3] |
| Lack of regioselectivity with unsymmetrical thioureas. | The substitution pattern on the thiourea can direct the cyclization. It may be necessary to synthesize a symmetrical thiourea or explore alternative synthetic routes that offer better regiocontrol. | |
| Difficulty in Product Isolation and Purification | Product is an oil and does not crystallize. | If recrystallization fails, column chromatography is the preferred method for purifying oily products.[2] |
| Product streaking or poor separation on silica gel column. | This may be due to the basic nature of the 2-iminothiazoline interacting with the acidic silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4] | |
| Presence of persistent impurities. | If common purification methods fail, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and removal of non-basic impurities. The free base can then be regenerated. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-iminothiazoline synthesis, based on reported experimental data.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 10-15 | 6 | Trace |
| 2 | DMF | 10-15 | 6 | 18 |
| 3 | CH₂Cl₂ | 10-15 | 6 | 55 |
| 4 | Ethanol | 10-15 | 6 | 70 |
| 5 | THF | 10-15 | 6 | 92 |
| Data adapted from a catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides and thiourea.[1] |
Table 2: Effect of Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Room Temp | 3 | 12 |
| 2 | Acetic Acid | Reflux | 3 | 45 |
| Data adapted from the synthesis of pyrimido[2,1-b][6][7]benzothiazole derivatives.[5] |
Table 3: Effect of Catalyst on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | THF | Room Temp | 24 | 72 |
| 2 | K₂CO₃ | THF | Room Temp | 24 | 75 |
| 3 | Et₃N | THF | Room Temp | 24 | 85 |
| Data adapted from a mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Iminothiazolines from α-Haloketones and Thioureas (Hantzsch Synthesis)
-
To a solution of the α-haloketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the substituted thiourea (1.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
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After completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.
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If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Protocol 2: One-Pot, Three-Component Synthesis of 2-Iminothiazoles
-
In a round-bottom flask, dissolve the amine (1.2 mmol) and isothiocyanate (1.0 mmol) in THF (4 mL).
-
Stir the mixture at room temperature for 1 hour. Monitor the formation of the thiourea intermediate by TLC.
-
Cool the reaction mixture to 10-15 °C in an ice bath.
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Add the nitroepoxide (1.0 mmol) to the mixture and continue stirring at 10-15 °C for 6 hours.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by flash column chromatography on silica gel (eluent: n-hexane/EtOAc).[1]
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of 2-iminothiazolines.
Caption: A logical workflow for troubleshooting common issues in 2-iminothiazoline synthesis.
References
- 1. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00686F [pubs.rsc.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Stability and proper storage conditions for Methyl 2-cyanoisonicotinate
This technical support center provides guidance on the stability and proper storage of Methyl 2-cyanoisonicotinate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark environment. To prevent potential degradation from moisture and atmospheric contaminants, it is advisable to store the container in a desiccator.
Q2: How should I handle this compound safely in the laboratory?
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause skin and eye irritation. Always handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q3: What solvents are suitable for dissolving this compound?
This compound is slightly soluble in water. For experimental use, organic solvents such as methanol, acetonitrile, and dichloromethane are commonly employed. The choice of solvent will depend on the specific requirements of your experiment.
Q4: How stable are solutions of this compound?
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at low temperatures (2-8 °C) and protected from light. Users should perform their own stability studies for solutions stored for an extended period.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify that the compound has been stored according to the recommended conditions. Check for any visible changes in the material, such as discoloration or clumping. Perform a purity analysis using a validated method, such as HPLC. |
| Poor solubility in a chosen solvent | The compound may have low solubility in that specific solvent. | Try a different solvent or a solvent mixture. Gentle heating or sonication may also aid in dissolution, but be cautious of potential thermal degradation. |
| Appearance of unexpected peaks in analytical chromatograms | Presence of impurities from synthesis or degradation products. | Review the synthesis and purification process of the compound. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
| Discoloration of the solid material | Potential degradation due to exposure to light, air, or moisture. | Discard the discolored material. Ensure that the container is properly sealed and stored in a dark, dry environment. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is based on a method for analyzing the purity of this compound.
Instrumentation:
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HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Buffer salt and methanol |
| Detection Wavelength | 200-300 nm |
| Flow Rate | 0.5-1.5 mL/min |
| Column Temperature | 10-40 °C |
| Injection Volume | 20 µL |
Procedure:
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Test Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
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Reference Solution Preparation: Prepare a reference standard solution of known purity with the same concentration as the test solution.
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Analysis: Inject the test and reference solutions into the HPLC system and record the chromatograms.
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Calculation: Determine the purity of the sample by comparing the peak area of the main component in the test solution to that of the reference solution.
General Protocol for a Forced Degradation Study
This is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Stress Conditions:
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Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
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Base Hydrolysis: 0.1 M NaOH at room temperature and 60°C.
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Oxidative Degradation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Dry heat at 80°C.
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Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
Procedure:
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Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions to the different stress conditions for a defined period (e.g., 24, 48, 72 hours).
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At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
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Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
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Characterize the degradation products using techniques such as LC-MS and NMR.
Visualizations
Caption: Recommended Handling and Storage Workflow for this compound.
Technical Support Center: Purification of Crude Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 2-cyanoisonicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities in crude this compound may include:
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Unreacted starting materials: Such as 4-cyanopyridine or the corresponding N-oxide, depending on the synthesis method.
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Isomeric byproducts: Positional isomers of the cyanopyridine ring can form during the synthesis.
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Hydrolysis products: The ester or nitrile group may undergo partial hydrolysis to the corresponding carboxylic acid or amide.
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Solvent and reagent residues: Residual solvents and reagents used in the synthesis and workup can be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. Liquid-liquid extraction can also be employed as a preliminary purification step. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A good recrystallization solvent should dissolve the crude product at an elevated temperature and have low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. For this compound, suitable solvents and solvent systems include:
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Single Solvents: Ethanol, ethyl acetate.
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Solvent Mixtures: Hexane/ethyl acetate, ethanol/water.
It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.
Q4: What are the recommended conditions for column chromatography of this compound?
A4: Column chromatography is a highly effective method for separating this compound from closely related impurities. Typical parameters are:
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Stationary Phase: Silica gel (230-400 mesh) is a common choice.
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Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. A good starting point for method development is a gradient elution from low to high polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
Troubleshooting Guides
Issue 1: Oiling out during recrystallization.
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Symptom: The compound separates as a liquid instead of forming crystals upon cooling.
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Possible Cause: The solvent may be too non-polar, or the cooling process is too rapid.
-
Solution:
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Add a small amount of a more polar co-solvent to the hot solution.
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Ensure the solution cools down slowly. You can insulate the flask to slow down the cooling rate.
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Try a different recrystallization solvent.
-
Issue 2: Poor separation or tailing peaks in column chromatography.
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Symptom: The desired compound co-elutes with impurities, or the peaks in the chromatogram are broad and asymmetrical.
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Possible Cause: The polarity of the eluent may not be optimal, or there are strong interactions between the compound and the stationary phase.
-
Solution:
-
Optimize the mobile phase composition. A step-gradient or a shallower linear gradient elution might improve separation.
-
The addition of a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds), can sometimes improve peak shape by deactivating active sites on the silica gel.
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Ensure proper column packing to avoid channeling.
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Issue 3: Low recovery of the purified product.
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Symptom: The amount of purified this compound obtained is significantly lower than expected.
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Possible Cause: The compound may have high solubility in the cold recrystallization solvent, or it may be irreversibly adsorbed onto the column during chromatography.
-
Solution:
-
For recrystallization, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.
-
During column chromatography, ensure that the chosen eluent is polar enough to elute the compound completely. Flushing the column with a highly polar solvent at the end of the purification can help recover any strongly adsorbed material.
-
Data Presentation
The following table summarizes the expected outcomes of different purification methods for crude this compound. The data is representative of typical results but may vary depending on the initial purity of the crude material.
| Purification Method | Initial Purity (Typical) | Final Purity (Achievable) | Typical Yield |
| Recrystallization | 85-95% | >99% | 70-90% |
| Column Chromatography | 85-95% | >99.5% | 60-85% |
| Liquid-Liquid Extraction | 80-90% | 90-97% | >90% |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
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Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of a test solvent (e.g., ethyl acetate). Heat the mixture gently. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography of Crude this compound
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
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Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
Caption: Step-by-step experimental workflow for column chromatography.
Preventing decomposition of Methyl 2-cyanoisonicotinate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-cyanoisonicotinate. Our goal is to help you prevent its decomposition and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 94413-64-6) is a heterocyclic organic compound with the chemical formula C₈H₆N₂O₂.[1][2] It is a white to yellow solid that is slightly soluble in water.[3] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and biologically active molecules.[3] A notable application is in the production of Topiroxostat, a medication used to treat hyperuricemia and gout.[4][5]
Q2: What are the main functional groups in this compound and how do they influence its reactivity?
This compound possesses three key functional groups that dictate its chemical behavior:
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Pyridine Ring: The nitrogen atom in the pyridine ring makes the molecule basic and susceptible to N-oxidation. The ring itself can participate in nucleophilic aromatic substitution reactions.
-
Cyano Group (-CN): The electron-withdrawing nature of the cyano group activates the pyridine ring, making it more susceptible to nucleophilic attack. The nitrile itself can undergo hydrolysis to a carboxylic acid or an amide under certain conditions.
-
Methyl Ester Group (-COOCH₃): The ester group is prone to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid.
Q3: What are the primary decomposition pathways for this compound during a reaction?
While specific studies detailing the decomposition pathways of this compound are limited, based on the reactivity of its functional groups, the following are the most probable degradation routes:
-
Hydrolysis of the Ester: This is a common decomposition pathway, especially in the presence of water and either acid or base catalysts, leading to the formation of 2-cyanoisonicotinic acid.
-
Hydrolysis of the Nitrile: Under more vigorous acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or further to a carboxylic acid.
-
Decarboxylation: If the ester is hydrolyzed to a carboxylic acid, subsequent decarboxylation of the resulting isonicotinic acid derivative can occur, particularly at elevated temperatures.
-
Side Reactions at the Pyridine Ring: The pyridine ring can undergo undesired side reactions depending on the specific reagents and conditions used.
Troubleshooting Guide
Problem: Low yield of the desired product, with evidence of starting material decomposition.
This is a common issue when working with multifunctional molecules like this compound. The following troubleshooting steps can help identify and resolve the problem.
| Issue | Potential Cause | Recommended Action |
| Significant formation of 2-cyanoisonicotinic acid | Ester hydrolysis | - Ensure all solvents and reagents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - If a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) to minimize hydroxide formation. - Avoid prolonged reaction times at elevated temperatures. |
| Formation of isonicotinic acid or its derivatives | Nitrile hydrolysis and/or decarboxylation | - Use milder reaction conditions (lower temperature, shorter reaction time). - Avoid strong acidic or basic conditions that can promote nitrile hydrolysis. - If decarboxylation is suspected, conduct the reaction at the lowest effective temperature. |
| Complex mixture of byproducts | Non-specific reactions | - Re-evaluate the compatibility of all reagents with the pyridine, cyano, and ester functionalities. - Consider the use of a protecting group for the more labile functional group if it is not the intended reaction site. - Optimize the order of reagent addition. |
| Low conversion of starting material | Reaction conditions are too mild | - Gradually increase the reaction temperature while monitoring for the onset of decomposition. - Screen different catalysts or solvents to enhance reactivity under milder conditions. |
Experimental Protocol: Example of a Nucleophilic Substitution Reaction
The following protocol is a generalized example for a nucleophilic substitution on the pyridine ring of this compound, with measures to minimize decomposition. This is based on procedures described in the synthesis of Topiroxostat.[6][7][8]
Objective: To substitute a nucleophile onto the pyridine ring of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or thiol)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)
-
Non-nucleophilic base (if required, e.g., potassium carbonate or triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use.
Procedure:
-
Preparation:
-
Set up a reaction flask equipped with a magnetic stirrer, condenser, and an inlet for inert gas.
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
-
Reaction Setup:
-
To the reaction flask, add this compound and the anhydrous solvent under a positive pressure of inert gas.
-
Stir the mixture until the starting material is fully dissolved.
-
If a base is required, add it to the reaction mixture at this stage.
-
-
Addition of Nucleophile:
-
Dissolve the nucleophile in a small amount of the anhydrous solvent.
-
Add the nucleophile solution dropwise to the reaction mixture at room temperature over a period of 15-30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The optimal temperature should be determined experimentally to balance reaction rate and decomposition.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Key Considerations to Prevent Decomposition:
-
Moisture Control: The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the ester group.
-
Temperature Management: Avoid excessive temperatures, which can accelerate decomposition. The reaction should be run at the lowest temperature that provides a reasonable reaction rate.
-
Base Selection: If a base is necessary, a non-nucleophilic base is preferred to avoid competing reactions with the ester or cyano group.
Data Summary
The following table summarizes the impact of various reaction parameters on the stability of this compound, based on general principles of organic chemistry and information from related reactions.
| Parameter | Condition | Likely Impact on this compound | Rationale |
| Temperature | High (>100 °C) | Increased rate of decomposition | Promotes hydrolysis and potential decarboxylation. |
| Low to Moderate (25-80 °C) | Generally stable, allows for controlled reaction | Favors the desired reaction pathway over decomposition. | |
| pH | Strong Acid (pH < 2) | Potential for ester and nitrile hydrolysis | Catalyzes the hydrolysis of both functional groups. |
| Strong Base (pH > 12) | High risk of ester hydrolysis | Saponification of the methyl ester is likely. | |
| Mild Base (e.g., K₂CO₃) | Generally tolerated, can be used as a proton scavenger | Less likely to cause significant ester hydrolysis compared to strong bases. | |
| Solvent | Anhydrous Aprotic (e.g., ACN, DMF) | Promotes stability | Minimizes the risk of hydrolysis. |
| Protic (e.g., Methanol, Water) | Increased risk of hydrolysis, especially with heating | Can act as a nucleophile or proton source for hydrolysis. | |
| Atmosphere | Inert (N₂, Ar) | Enhances stability | Prevents reactions with atmospheric moisture and oxygen. |
| Air | Potential for slow degradation over time | Exposure to moisture can lead to hydrolysis. |
Signaling Pathways and Workflows
The following diagram illustrates the logical workflow for selecting appropriate reaction conditions to minimize the decomposition of this compound.
References
- 1. caslab.com [caslab.com]
- 2. This compound - CAS:94413-64-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CN113666909A - Preparation method of topiroxostat - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN105348264A - Synthetic method of topiroxostat - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CN117024412B - Topiroxostat preparation method - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Techniques for Purifying Pyridine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of pyridine derivatives using column chromatography.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Peak Tailing or Streaking
Q1: Why are my purified pyridine derivatives showing significant peak tailing or streaking on the TLC plate and during column chromatography?
A1: Peak tailing or streaking is the most common issue when purifying pyridine derivatives on silica gel.[1][2] This phenomenon occurs because the basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong interaction leads to poor separation, broad peaks, and can result in lower yields of the purified compound.[1][2]
Q2: How can I prevent or minimize peak tailing and streaking?
A2: Several strategies can be employed to mitigate peak tailing:
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Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase is a common and effective method.[1][2][3] A typical concentration of 0.1-1% (v/v) of TEA is often sufficient to neutralize the acidic sites on the silica gel, leading to improved peak shape.[1][2][4]
-
Deactivation of Silica Gel: The silica gel can be "deactivated" before use by preparing a slurry with a solvent mixture containing triethylamine. This pre-treatment neutralizes the acidic surface of the stationary phase.[1][5]
-
Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase.[1][2]
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Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds like pyridine derivatives.[1][6]
-
Reverse-Phase Silica: In reverse-phase chromatography, a nonpolar stationary phase is used with a polar mobile phase, which can be an effective alternative for purifying polar pyridine derivatives.[1]
-
Issue 2: Poor Separation and Co-elution of Impurities
Q3: My target pyridine derivative is co-eluting with impurities. How can I improve the separation?
A3: Achieving good separation requires careful optimization of the chromatographic conditions:
-
Optimize the Solvent System: The choice of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems and ratios to achieve a significant difference in the retention factor (ΔRf) between your target compound and the impurities.[1] An ideal Rf value for the target compound on a TLC plate before running a column is typically between 0.2 and 0.4.[7]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.[1] As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.[2]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run. For example, you can start with a low polarity solvent system (e.g., 2% Ethyl Acetate in Hexane) and gradually increase the percentage of the more polar solvent.[2]
Issue 3: Low Recovery or No Elution of the Compound
Q4: I am experiencing low recovery of my pyridine derivative, or it is not eluting from the column at all. What could be the cause?
A4: Low recovery or failure to elute can be due to several factors:
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Irreversible Adsorption: The basicity of the pyridine derivative might lead to very strong or irreversible adsorption onto the acidic silica gel.[1] In this case, switching to a less acidic stationary phase like neutral or basic alumina is recommended.[1]
-
Compound Decomposition: Pyridine derivatives can sometimes decompose on the acidic surface of silica gel.[1] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[1] Using a deactivated silica gel or an alternative stationary phase can prevent decomposition.[1]
-
Insufficiently Polar Mobile Phase: The solvent system may not be polar enough to elute the compound.[1] You can address this by gradually increasing the polarity of the eluent.[1]
-
Improper Column Packing: Cracks or channels in the silica bed, which can result from improper packing or drastic changes in solvent polarity, can lead to poor separation and recovery.[1] Ensure the silica gel is packed uniformly without any air bubbles.[1]
Frequently Asked Questions (FAQs)
Q5: What is the ideal Rf value I should aim for on a TLC before running a column?
A5: For optimal separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen solvent system.[7]
Q6: Should I use wet or dry loading for my sample?
A6: Both wet and dry loading methods can be effective.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.[2] This method is quick but may be less ideal for samples that are not very soluble in the initial mobile phase.
-
Dry Loading: The crude material is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[2] Dry loading is often preferred as it can lead to better band sharpness and separation, especially for less soluble compounds.
Q7: When should I consider using alumina instead of silica gel?
A7: Alumina should be considered when purifying strongly basic pyridine derivatives that exhibit significant tailing or decomposition on silica gel.[1][6] Alumina is available in acidic, neutral, and basic forms, with the basic and neutral forms being most suitable for pyridine purification.
Q8: How much triethylamine (TEA) should I add to my eluent?
A8: A concentration of 0.1% to 1% (v/v) of triethylamine in the mobile phase is typically sufficient to suppress the unwanted interactions between the basic pyridine derivatives and the acidic silica gel.[1][4]
Data Presentation
Table 1: Representative TLC Data for a Hypothetical Pyridine Derivative
| Mobile Phase (Hexane:Ethyl Acetate) | Triethylamine (TEA) Concentration | Rf Value | Spot Observation |
| 9:1 | 0.1% | 0.15 | Some streaking |
| 8:2 | 0.1% | 0.30 | Compact spot, good for column |
| 7:3 | 0.1% | 0.45 | Moves too fast |
| 9:1 | 0% | 0.10 | Significant streaking |
Table 2: Qualitative Comparison of Stationary Phases for Pyridine Derivative Purification
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | High resolving power, widely available, relatively inexpensive. | Acidic nature can cause tailing and decomposition of basic compounds.[1][6] | Less basic pyridine derivatives, or when used with a basic additive. |
| Alumina (Neutral/Basic) | Good for purifying basic compounds, less likely to cause decomposition.[1][6] | Can have lower resolving power than silica gel for some compounds. | Strongly basic pyridine derivatives that perform poorly on silica gel.[1] |
| Deactivated Silica Gel | Reduced acidity improves peak shape and reduces decomposition of basic compounds.[1][5] | Requires an extra preparation step. | Basic pyridine derivatives where tailing is an issue. |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Pyridine Derivative
-
Stationary Phase and Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities.[7]
-
A common starting point for normal-phase separation is a mixture of hexane and ethyl acetate, often with the addition of 0.1-1% triethylamine to prevent tailing.[1][2][4]
-
-
Column Packing:
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude pyridine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[2]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column using a pipette.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top surface of the stationary phase.
-
Begin elution by applying gentle air pressure.
-
Collect fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[2]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridine derivative.[2]
-
Mandatory Visualization
Caption: A general workflow for the purification of pyridine derivatives using column chromatography.
Caption: A troubleshooting decision tree for common issues in pyridine derivative purification.
References
Impact of temperature and pH on Methyl 2-cyanoisonicotinate reactivity
Welcome to the technical support center for Methyl 2-cyanoisonicotinate (CAS No. 94413-64-6). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the reactivity of this compound, with a particular focus on the impact of temperature and pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH and temperature. As a molecule containing both a methyl ester and a nitrile group on a pyridine ring, it is susceptible to hydrolysis. The rate of hydrolysis is catalyzed by both acid and base. Elevated temperatures will accelerate the degradation process.
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic conditions, this compound is expected to undergo hydrolysis of the methyl ester and/or the nitrile group. The primary degradation pathway involves the hydrolysis of the methyl ester to form 2-cyanoisonicotinic acid. A secondary pathway, which is generally slower, involves the hydrolysis of the nitrile group to form methyl 2-carbamoylisonicotinate. Further hydrolysis of both functional groups can lead to 2-carboxyisonicotinic acid.
Q3: How does pH affect the rate of hydrolysis of the ester and nitrile functionalities?
A3:
-
Ester Hydrolysis: The hydrolysis of the methyl ester group is subject to both acid and base catalysis. The rate of hydrolysis is generally slowest in the neutral pH range (around pH 4-6) and increases significantly under both acidic (pH < 4) and basic (pH > 8) conditions.
-
Nitrile Hydrolysis: The hydrolysis of the nitrile group is also catalyzed by both acid and base. Generally, nitrile hydrolysis is slower than ester hydrolysis under similar conditions. Strong acidic or basic conditions are typically required for a significant rate of nitrile hydrolysis.
Q4: What is the general effect of temperature on the reactivity of this compound?
A4: As with most chemical reactions, an increase in temperature will increase the rate of degradation of this compound. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in a Synthesis Involving this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of starting material | - Ensure the reaction is performed under anhydrous conditions if water-sensitive reagents are used. - If the reaction is run at elevated temperatures, consider if the temperature is causing thermal degradation of this compound. - Check the pH of the reaction mixture; extreme pH can lead to hydrolysis. |
| Side reactions | - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify potential side products. - The cyano or ester group might be participating in unwanted side reactions. Consider protecting these groups if necessary. |
| Suboptimal reaction conditions | - Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote degradation. - Adjust the stoichiometry of the reactants. - Screen different solvents to find one that provides a good balance of solubility and reactivity. |
Issue 2: Unexpected Impurities Observed During Product Analysis
| Potential Cause | Troubleshooting Steps |
| Hydrolysis during workup or purification | - If using aqueous workup, ensure the pH is kept in the neutral range (pH 4-7) to minimize hydrolysis. - Avoid prolonged exposure to acidic or basic conditions during extraction or chromatography. - Use anhydrous solvents for purification where possible. |
| Thermal degradation during purification | - If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress. - For chromatography, avoid excessively high temperatures if using a heated column. |
| Presence of residual starting materials or reagents | - Optimize the purification method (e.g., recrystallization solvent, chromatography gradient) to improve separation. |
Data Presentation
Table 1: Estimated Effect of pH on the Relative Rate of Hydrolysis
| pH Range | Predominant Reaction | Relative Rate of Hydrolysis |
| < 4 | Acid-catalyzed ester hydrolysis | High |
| 4 - 6 | Minimal hydrolysis | Low |
| > 8 | Base-catalyzed ester hydrolysis | Very High |
| Extreme (< 2 or > 12) | Acid/Base-catalyzed nitrile hydrolysis | Moderate to High |
Table 2: Estimated Effect of Temperature on the Rate of Hydrolysis
| Temperature (°C) | Relative Rate of Hydrolysis (Approximate) |
| 25 | 1x |
| 35 | 2x |
| 45 | 4x |
| 55 | 8x |
Note: These are estimations based on the general principle of reaction rates doubling for every 10°C increase and may vary for this specific compound.
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study
This protocol outlines a general method for assessing the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., 100 µg/mL). Incubate the solutions at a constant temperature (e.g., 40°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time. Plot log(k) versus pH to generate a pH-rate profile.
Protocol 2: General Procedure for a Thermal Stability Study
This protocol outlines a general method for assessing the thermal stability of this compound.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Incubation: Incubate the solutions at a range of elevated temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Sampling: At specified time points, withdraw aliquots from each solution.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Determine the pseudo-first-order rate constant (k) at each temperature. Plot the natural logarithm of k versus the inverse of the absolute temperature (1/T) to generate an Arrhenius plot. The activation energy (Ea) can be calculated from the slope of this plot.
Mandatory Visualization
Validation & Comparative
Comparative Guide to HPLC Method Development for Purity Analysis of Methyl 2-cyanoisonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 2-cyanoisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The selection of a robust and reliable analytical method is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This document presents two hypothetical reversed-phase HPLC methods, Method A and Method B, and evaluates their performance based on key chromatographic parameters. Detailed experimental protocols and supporting data are provided to assist researchers in selecting and implementing a suitable method for their specific needs.
Comparison of HPLC Methods
The performance of two developed HPLC methods for the purity analysis of this compound and its potential impurities is summarized below. The methods were designed to provide accurate and precise quantification of the main component while ensuring adequate separation from process-related impurities.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Column Temperature | 30°C | 35°C |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 20 min | 15 min |
| Retention Time (this compound) | 8.5 min | 6.2 min |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 3.5 |
| Tailing Factor (this compound) | 1.3 | 1.1 |
| Theoretical Plates | 8500 | 12000 |
| Limit of Quantification (LOQ) | 0.05% | 0.02% |
| Precision (%RSD, n=6) | 0.4% | 0.2% |
| Accuracy (% Recovery) | 99.5% | 100.2% |
Experimental Protocols
Method A: Isocratic Elution on C18 Column
This method utilizes a conventional C18 stationary phase with an isocratic mobile phase, providing a simple and robust approach for routine purity analysis.
1. Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: ODS-C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.
-
Diluent: Mobile phase.
Method B: Gradient Elution on Phenyl-Hexyl Column
This method employs a Phenyl-Hexyl column with a gradient elution profile, offering enhanced resolution and faster analysis times, which is particularly beneficial for separating closely related impurities.
1. Instrumentation:
-
HPLC system with a UV detector, gradient pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 5 µL.
-
Run Time: 15 minutes.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a 0.1 mg/mL solution of this compound reference standard in a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample to a concentration of approximately 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Diluent: 50:50 (v/v) acetonitrile and water.
Method Development Workflow
The following diagram illustrates the logical workflow for the development of a suitable HPLC method for purity analysis.
Caption: Workflow for HPLC Method Development.
Discussion
Method A represents a straightforward and rugged approach suitable for quality control environments where simplicity and robustness are prioritized. The isocratic elution simplifies the method transfer and reduces the likelihood of errors. However, its longer run time and lower resolving power might be a limitation if complex impurity profiles are expected.
Method B, with its gradient elution and modern phenyl-hexyl stationary phase, offers superior performance in terms of speed and resolution. The shorter run time increases sample throughput, while the enhanced resolution provides greater confidence in the separation of closely eluting impurities. The use of formic acid in the mobile phase also makes this method compatible with mass spectrometry (MS) detection, which can be invaluable for impurity identification. The trade-off is a slightly more complex method that may require more careful control of the gradient program.
Conclusion
Both Method A and Method B are viable for the purity analysis of this compound. The choice between the two will depend on the specific requirements of the analysis. For routine analysis of batches with a well-characterized impurity profile, Method A may be sufficient. For method development, impurity profiling, and situations requiring higher throughput and resolution, Method B is the superior choice. It is recommended that the selected method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
- 1. nbinno.com [nbinno.com]
- 2. China this compoundï¼CAS# 94413-64-6) Manufacturer and Supplier | Xinchem [xinchem.com]
- 3. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
Navigating the Isomeric Maze: A Comparative Mass Spectrometry Guide to Methyl 2-cyanoisonicotinate and its Analogs
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical analytical challenge. This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-cyanoisonicotinate, offering insights into its fragmentation patterns relative to its structural isomers and related pyridine derivatives. By presenting experimental data and detailed protocols, this document serves as a practical resource for the unambiguous identification and characterization of these important chemical entities.
In the landscape of pharmaceutical and materials science, pyridine derivatives are foundational building blocks. This compound (C₈H₆N₂O₂), with its distinct arrangement of cyano and methyl ester functionalities on a pyridine ring, presents a unique analytical profile. Mass spectrometry, a cornerstone of molecular analysis, provides a powerful tool for its identification and differentiation from its isomers. This guide delves into the nuances of its mass spectrometric fragmentation, offering a comparative perspective with a representative isomer, Methyl 6-methylnicotinate, and provides standardized protocols for reproducible analysis.
Comparative Mass Spectrometry Data
The differentiation of isomers by mass spectrometry hinges on variations in their fragmentation patterns. While isomers share the same molecular weight, the positions of functional groups can significantly influence bond stabilities and, consequently, the relative abundances of fragment ions.
Below is a comparison of the expected key mass fragments for this compound and the observed fragments for a related isomer, Methyl 6-methylnicotinate. This data is typically acquired using Electron Ionization (EI) at 70 eV.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion for this compound | Observed Fragment Ion for Methyl 6-methylnicotinate[1] | Relative Abundance (Methyl 6-methylnicotinate)[1] |
| 162 | [M]⁺• (Molecular Ion) | [M]⁺• (Molecular Ion) | Moderate |
| 131 | [M - OCH₃]⁺ | [M - OCH₃]⁺ | High |
| 103 | [M - COOCH₃]⁺ | [M - COOCH₃]⁺ | Moderate |
| 76 | [C₅H₄N]⁺ | [C₆H₆N]⁺ | Moderate |
| 50 | [C₄H₂]⁺ | [C₄H₂]⁺ | Low |
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses.
Figure 1. Proposed electron ionization fragmentation pathway of this compound.
The primary fragmentation is anticipated to be the loss of the methoxy radical (•OCH₃) to form a stable acylium ion at m/z 131. Subsequent loss of carbon monoxide (CO) would yield the cyanopyridyl cation at m/z 103. Another potential fragmentation route involves the loss of the entire methyl carboxylate group to directly form the cyanopyridyl cation.
Experimental Protocols
To ensure reliable and reproducible mass spectrometric analysis of this compound and its isomers, the following generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to known spectra of isomers or related compounds.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for compound identification.
This comprehensive approach, combining comparative data analysis with standardized experimental procedures, will empower researchers to confidently identify and characterize this compound and navigate the complexities of isomeric differentiation in their analytical workflows.
References
A Comparative Analysis for the Synthetic Chemist: Methyl 2-cyanoisonicotinate vs. Ethyl 2-cyanoisonicotinate
In the realm of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. Among the versatile heterocyclic intermediates, Methyl 2-cyanoisonicotinate and Ethyl 2-cyanoisonicotinate have emerged as valuable reagents. This guide provides a comparative overview of these two compounds, summarizing their physicochemical properties, key applications, and the experimental protocols for their use, to assist researchers in making an informed selection for their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical characteristics of a reagent is paramount for its effective use. The following table summarizes the key physicochemical properties of this compound and Ethyl 2-cyanoisonicotinate.
| Property | This compound | Ethyl 2-cyanoisonicotinate |
| CAS Number | 94413-64-6 | 58481-14-4 |
| Molecular Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ |
| Molecular Weight | 162.15 g/mol | 176.17 g/mol |
| Appearance | White to pale brown solid/crystalline powder | Light yellow solid |
| Melting Point | 107-109 °C[1] | 39-44 °C[2] |
| Solubility | Slightly soluble in water (6.2 g/L at 25°C)[3] | Data not readily available |
| Purity (typical) | ≥98% | ≥98% |
Performance in Synthetic Applications: A Tale of Two Esters
This compound: A Key Intermediate for Topiroxostat
This compound is a crucial building block in the synthesis of Topiroxostat, a medication used for the treatment of hyperuricemia and gout.[1][3] The cyano and methyl ester functionalities on the pyridine ring allow for the construction of the complex heterocyclic core of the drug.
Ethyl 2-cyanoisonicotinate: A Versatile Precursor for Pyridine Derivatives
Ethyl 2-cyanoisonicotinate serves as a versatile starting material for the synthesis of various 2,4-disubstituted pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their potential as milrinone analogues and their exhibition of anti-inflammatory, analgesic, and hypotensive activities.
Experimental Protocols: A Glimpse into their Synthetic Utility
Detailed experimental procedures are essential for replicating and building upon existing research. Below are representative protocols for the synthesis and application of both compounds.
Synthesis of Ethyl 2-cyanoisonicotinate
A common method for the synthesis of Ethyl 2-cyanoisonicotinate involves the cyanation of the corresponding pyridine N-oxide.
Experimental Workflow for the Synthesis of Ethyl 2-cyanoisonicotinate
Caption: Workflow for the synthesis of Ethyl 2-cyanoisonicotinate.
Protocol: A reaction mixture of 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol) is prepared in toluene (40 mL).[2] The mixture is heated to reflux for 2 hours under an argon atmosphere.[2] After completion, the reaction is cooled to room temperature, and water (30 mL) is added, followed by stirring for 15 minutes.[2] The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent to yield the final product.[2]
Synthesis of Topiroxostat Intermediate from this compound
The synthesis of Topiroxostat involves a multi-step pathway where this compound is a key starting material. The initial steps involve the formation of an intermediate through reaction with hydrazine hydrate.
Signaling Pathway for Topiroxostat Intermediate Synthesis
Caption: Key steps in the synthesis of Topiroxostat.
Protocol: this compound is reacted with hydrazine hydrate. The resulting crystalline intermediate (TPS-1) is then reacted with 4-cyanopyridine in the presence of an alkali to form a second intermediate (TPS-2a). This intermediate undergoes a ring-closure reaction to yield Topiroxostat. This process is reported to have a high total yield of approximately 62% and results in a product with a purity of over 99.9%.
Reactivity and Performance Considerations
The choice between the methyl and ethyl ester can influence the reactivity and physical properties of the molecule, which in turn can affect reaction outcomes.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group, which could potentially lead to steric hindrance in reactions involving nucleophilic attack at the ester carbonyl or at adjacent positions on the pyridine ring. This might result in slower reaction rates for the ethyl ester compared to the methyl ester under identical conditions.
-
Solubility: The difference in the alkyl chain length affects the polarity and, consequently, the solubility of the compounds in various organic solvents. This can be a critical factor in optimizing reaction conditions and purification procedures.
-
Leaving Group Ability: In reactions where the alkoxy group acts as a leaving group (e.g., transesterification), methanol is generally a better leaving group than ethanol, which might favor the reactivity of the methyl ester in such transformations.
Conclusion
Both this compound and Ethyl 2-cyanoisonicotinate are valuable and versatile intermediates in organic synthesis, particularly in the construction of pharmaceutically relevant heterocyclic systems. The choice between the two will largely depend on the specific requirements of the synthetic target, including desired reactivity, solubility, and the potential for steric interactions. While the methyl ester is a documented precursor for the gout medication Topiroxostat, the ethyl ester provides a gateway to a range of functionalized pyridine derivatives with diverse biological activities. The experimental protocols provided herein offer a starting point for researchers to incorporate these valuable building blocks into their synthetic strategies. Further head-to-head comparative studies would be beneficial to the scientific community to more definitively delineate the performance advantages of one ester over the other in various chemical transformations.
References
A Comparative Guide to the Structural Validation of Methyl 2-cyanoisonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of Methyl 2-cyanoisonicotinate and its derivatives. Objective experimental data for the target compound and its structural isomer, Methyl 4-cyanopyridine-2-carboxylate, are presented to offer a comprehensive reference for researchers in drug discovery and development.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of Topiroxostat, a drug used for treating hyperuricemia and gout.[1] Its chemical structure, featuring a pyridine ring substituted with a cyano group and a methyl ester, allows for versatile applications in the synthesis of complex heterocyclic compounds. Accurate structural validation is paramount to ensure the identity, purity, and quality of these molecules, which is critical for their application in pharmaceutical development. This guide outlines and compares the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Spectroscopic and Crystallographic Techniques: A Comparative Overview
The definitive confirmation of a chemical structure relies on the synergistic use of multiple analytical techniques. While each method provides unique insights, their combined application offers a comprehensive and unambiguous structural determination.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (through coupling) | Provides detailed information about the hydrogen framework of a molecule. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR | Carbon skeleton, chemical environment of each carbon | Each unique carbon atom typically gives a distinct signal, providing a "fingerprint" of the carbon framework. | Lower sensitivity than ¹H NMR; quaternary carbons can be difficult to detect. |
| Mass Spectrometry | Molecular weight, elemental composition | Highly sensitive, provides accurate molecular weight and fragmentation patterns that can aid in structural elucidation. | Does not provide direct information on the connectivity of atoms. |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal | Provides the absolute and unambiguous three-dimensional structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Data for Structural Validation
The following tables summarize the available experimental data for this compound and a key structural isomer, Methyl 4-cyanopyridine-2-carboxylate.
Table 1: Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the synthesized compound. The protonated molecule [M+H]⁺ is a commonly observed ion in electrospray ionization (ESI) mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion [M+H]⁺ (m/z) |
| This compound | C₈H₆N₂O₂ | 162.15 | 163.2 |
| Methyl 4-cyanopyridine-2-carboxylate | C₈H₆N₂O₂ | 162.15 | Not explicitly found in search results |
Table 2: NMR Spectroscopy Data
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. The chemical shifts (δ) are indicative of the electronic environment of the nuclei. While specific experimental spectra for this compound were not found in the provided search results, a general understanding of the expected regions for the signals can be inferred from data on related structures. For comparison, the reported NMR data for the isomeric Methyl 4-cyanobenzoate is provided.
Methyl 4-cyanobenzoate (CDCl₃)
| Signal | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |
| Methyl Protons (-OCH₃) | 3.94 (s, 3H) | 52.7 |
| Aromatic Protons | 8.12 (d, J = 8.0 Hz, 2H), 7.73 (d, J = 8.0 Hz, 2H) | 133.9, 132.2, 130.1 |
| Cyano Carbon (-CN) | - | 118.0 |
| Carbonyl Carbon (-COO-) | - | 165.4 |
| Aromatic Carbon (ipso to CN) | - | 117.4 |
Note: Data for Methyl 4-cyanobenzoate is presented as a comparative example.[2] The exact chemical shifts for this compound and its pyridine isomer will differ due to the influence of the nitrogen atom in the aromatic ring.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) is ideal for accurate mass measurements.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The high-resolution measurement will provide the accurate mass, which can be used to confirm the elemental formula.
Single-Crystal X-ray Crystallography
Objective: To obtain the precise three-dimensional structure of the molecule.
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.
-
Slowly evaporate the solvent at room temperature. This process can take several days to weeks.
-
Alternatively, vapor diffusion or liquid-liquid diffusion methods can be employed to grow single crystals.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software packages.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Structural Validation.
Conclusion
The structural validation of this compound derivatives is a critical step in their application as pharmaceutical intermediates. A multi-technique approach, combining NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray crystallography, provides the most robust and unambiguous structural confirmation. This guide has presented a comparative overview of these techniques, along with available experimental data and generalized protocols, to aid researchers in their synthetic and analytical endeavors. The presented workflow and data tables serve as a valuable resource for ensuring the quality and integrity of these important chemical entities.
References
FT-IR Analysis for Functional Group Confirmation in Methyl 2-cyanoisonicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for Methyl 2-cyanoisonicotinate against relevant alternatives. The objective is to facilitate the confirmation of its principal functional groups through clear, data-driven analysis. Detailed experimental protocols and a logical workflow for FT-IR analysis are also presented to support researchers in their analytical endeavors.
Quantitative FT-IR Data Comparison
The following table summarizes the key FT-IR absorption peaks for this compound and two comparable molecules: Methyl isonicotinate and Benzonitrile. This comparison highlights the characteristic vibrational frequencies for the distinct functional groups present in each compound.
| Functional Group | Bond | Vibration Type | This compound (Expected, cm⁻¹) | Methyl isonicotinate (cm⁻¹) | Benzonitrile (cm⁻¹) |
| Cyano | C≡N | Stretch | ~2230 | N/A | ~2229 |
| Carbonyl (Ester) | C=O | Stretch | ~1730 | ~1724 | N/A |
| Aromatic Ring | C=C / C=N | Stretch | ~1600-1550, ~1500-1400 | ~1597, ~1435 | ~1600-1580, ~1500-1450 |
| Ester | C-O | Stretch | ~1300-1200 | ~1285 | N/A |
| Aromatic C-H | C-H | Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Methyl C-H | C-H | Stretch | ~2960-2850 | ~2955 | N/A |
Note: The data for this compound is predicted based on characteristic group frequencies and data from analogous structures, as a complete, published spectrum with peak assignments was not available at the time of this guide's compilation. Data for Methyl isonicotinate and Benzonitrile are derived from publicly available spectral databases.
Experimental Protocol: FT-IR Analysis of a Solid Sample
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid organic compound, such as this compound, using the Attenuated Total Reflectance (ATR) technique.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
The solid sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound to confirm its chemical structure.
-
-
Cleaning:
-
Retract the press arm and carefully remove the solid sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.
-
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for confirming the functional groups of a target molecule using FT-IR spectroscopy.
Caption: Workflow for FT-IR functional group confirmation.
A Comparative Guide to the Biological Activity of Isonicotinic Acid and Nicotinamide Analogs
Introduction
Methyl 2-cyanoisonicotinate is a versatile intermediate in the synthesis of pharmaceuticals, notably as a precursor to the xanthine oxidase inhibitor Topiroxostat. While direct comparative studies on the biological activities of a range of this compound analogs are not extensively available in the current body of scientific literature, a wealth of research exists on the bioactivity of derivatives of its parent structures, isonicotinic acid and nicotinamide. This guide provides a comparative overview of the biological activities of these analogs, focusing primarily on their antimicrobial and anticancer properties. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Antimicrobial Activity of Isonicotinoyl Hydrazone Analogs
Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] A significant body of research has focused on synthesizing and evaluating analogs of isoniazid to overcome drug resistance and improve efficacy. The primary measure of antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Isonicotinoyl Hydrazone Analogs
| Compound ID | R Group | S. aureus (ATCC 6538) | S. epidermidis (ATCC 12228) | B. subtilis (ATCC 6633) | Reference |
| 1 | 4-Fluorobenzylidene | - | < 0.98 | < 0.98 | [2] |
| 2 | 2,4-Dichlorobenzylidene | 1.95 | 1.95 | 0.98 | [2] |
| 3 | 4-Nitrobenzylidene | 3.91 | 1.95 | 1.95 | [2] |
| 4 | 3,4-Dimethoxybenzylidene | 7.81 | 3.91 | 3.91 | [2] |
| Nitrofurantoin | (Standard) | 3.91 | 3.91 | 3.91 | [2] |
Note: A lower MIC value indicates greater antimicrobial activity.
Anticancer Activity of Nicotinamide Analogs
Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant attention for their potential as anticancer agents. These compounds can influence various cellular processes, including signaling pathways involved in cell proliferation and angiogenesis. One of the key targets for some nicotinamide-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Anticancer Activity (IC50) of Nicotinamide Analogs
| Compound ID | Target Cell Line | IC50 (µM) | Target Enzyme | IC50 (nM) | Reference |
| N4 | MCF-7 (Breast Cancer) | 12.1 | - | - | |
| Compound 8 | HCT-116 (Colon Cancer) | 5.4 | VEGFR-2 | 77.02 | [3] |
| Compound 8 | HepG2 (Liver Cancer) | 7.1 | VEGFR-2 | 77.02 | [3] |
| Compound 10 | HCT-116 (Colon Cancer) | 15.4 | VEGFR-2 | - | [5] |
| Compound 10 | HepG2 (Liver Cancer) | 9.8 | VEGFR-2 | - | [5] |
| Sorafenib | HCT-116 (Colon Cancer) | 9.3 | VEGFR-2 | 53.65 | [3][5] |
| Sorafenib | HepG2 (Liver Cancer) | 7.4 | VEGFR-2 | 53.65 | [3][5] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols
Synthesis of Isonicotinoyl Hydrazones
A common method for the synthesis of isonicotinoyl hydrazones involves the condensation reaction between isonicotinic acid hydrazide and a substituted aldehyde.[6]
General Procedure:
-
Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reflux the reaction mixture for a specified period (e.g., 4-6 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.[7][8][9]
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no compound).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Visualizations
Caption: Activation pathway of Isoniazid and its inhibition of mycolic acid synthesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide analogs.
Caption: General experimental workflows for antimicrobial and anticancer activity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Comparative Guide to Titration Methods for Ester Functional Group Quantification
For researchers, scientists, and drug development professionals, accurate quantification of ester functional groups is crucial in various stages of research and development, from quality control of raw materials to the characterization of final products. Titration offers a reliable and cost-effective method for this purpose. This guide provides an objective comparison of the primary titration methods used for ester quantification, supported by experimental data and detailed protocols.
Comparison of Titration Methods
The most common titrimetric approach for quantifying esters is saponification followed by back titration. Direct titration of esters is generally not feasible due to the slow kinetics of the hydrolysis reaction at room temperature.[1][2]
| Method | Principle | Advantages | Disadvantages | Typical Precision (RSD) | Typical Accuracy (Recovery) |
| Saponification with Back Titration (Colorimetric Endpoint) | The ester is hydrolyzed (saponified) by reacting it with a known excess of a strong base (e.g., ethanolic KOH) under heating. The unreacted base is then titrated with a standard acid (e.g., HCl).[3][4] | Widely applicable to various esters.[5] Reliable and well-established method.[6] Relatively low cost. | Can be time-consuming due to the heating step.[7] Endpoint detection can be subjective with colored or turbid samples.[6] Potential for error is higher due to the two-step process.[7] | 0.5 - 2% | 98 - 102% |
| Saponification with Back Titration (Potentiometric Endpoint) | Same principle as the colorimetric method, but the endpoint of the back titration is determined by monitoring the change in potential (pH) of the solution.[8] | More objective endpoint detection, especially for colored or turbid solutions.[9] Amenable to automation, improving reproducibility.[3] Provides more reliable and precise results compared to colorimetric methods.[9] | Higher initial equipment cost (potentiometer and electrode).[4] Requires proper calibration and maintenance of the electrode. | < 0.5% | 99 - 101% |
| Non-Aqueous Titration | The ester is dissolved in a non-aqueous solvent and titrated with a strong base in a non-aqueous medium (e.g., potassium methoxide in toluene-methanol). This method is suitable for very weak acids or substances insoluble in water.[10][11][12] | Suitable for esters that are insoluble in water or prone to hydrolysis in aqueous solutions.[11] Can be used for the determination of very weak acidic functional groups.[12] | Requires the use of specialized and often hazardous non-aqueous solvents. Solvents must be anhydrous, as water can interfere with the reaction.[13] Endpoint detection can be challenging.[12] | 1 - 3% | 97 - 103% |
Experimental Protocols
Saponification with Back Titration (Colorimetric Endpoint)
This protocol is a standard method for the determination of the saponification value of fats and oils, which is a measure of the average molecular weight of the fatty acids present as esters.
Materials:
-
Ethanolic potassium hydroxide (0.5 M), standardized
-
Hydrochloric acid (0.5 M), standardized
-
Phenolphthalein indicator solution (1% in 95% ethanol)
-
Ethanol (95%), neutralized to phenolphthalein
-
Reflux condenser
-
Heating mantle or water bath
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Sample Preparation: Accurately weigh about 2 g of the ester-containing sample into a 250 mL Erlenmeyer flask.
-
Initial Neutralization: Add 25 mL of neutralized ethanol and a few drops of phenolphthalein indicator. If the solution is acidic, neutralize it with 0.1 M ethanolic KOH until a faint pink color persists.
-
Saponification: Accurately pipette 25.0 mL of 0.5 M ethanolic potassium hydroxide into the flask. Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle, maintaining a gentle boil for 1 hour.[14]
-
Blank Preparation: Simultaneously, prepare a blank by refluxing 25.0 mL of the same 0.5 M ethanolic KOH with 25 mL of neutralized ethanol for the same duration.[4]
-
Titration: After cooling, add 20 mL of distilled water to both the sample and blank flasks. Add a few more drops of phenolphthalein indicator and titrate the excess KOH with 0.5 M HCl until the pink color disappears.[14]
-
Calculation: The amount of alkali required to saponify the ester is calculated from the difference between the blank and sample titrations.
Saponification with Back Titration (Potentiometric Endpoint)
This method follows the same saponification procedure as the colorimetric method, but the endpoint is determined instrumentally.
Materials:
-
Same as for the colorimetric method, excluding the phenolphthalein indicator.
-
Potentiometer with a combined pH electrode.
-
Magnetic stirrer and stir bar.
Procedure:
-
Follow steps 1-4 of the colorimetric protocol.
-
Titration: After cooling and adding 20 mL of distilled water, place the flask on a magnetic stirrer and immerse the pH electrode in the solution. Titrate the excess KOH with 0.5 M HCl, recording the pH and the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve.
Non-Aqueous Titration
This protocol is an example for the determination of a weakly acidic ester.
Materials:
-
Dimethylformamide (DMF)
-
Thymol blue indicator (0.3% in methanol)
-
0.1 N Lithium methoxide in toluene-methanol, standardized
-
Benzoic acid (for standardization)
Procedure:
-
Solvent Neutralization: Transfer 10 mL of DMF into a conical flask and add 3-4 drops of thymol blue indicator. Neutralize any acidic impurities in the DMF by titrating with 0.1 N lithium methoxide until the first permanent blue color appears.[13]
-
Sample Titration: Quickly add a known weight (e.g., 0.06 g) of the ester sample to the neutralized solvent and titrate immediately with the 0.1 N lithium methoxide to the same blue endpoint. Care should be taken to avoid exposure to atmospheric carbon dioxide.[13]
Mandatory Visualizations
Caption: Logical workflow for selecting a suitable titration method.
Caption: Experimental workflow for saponification with back titration.
References
- 1. Comparability of different analytical workflows for steroid esters detection in doping control field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xylem.com [xylem.com]
- 3. labunlimited.com [labunlimited.com]
- 4. blog.hannainst.com [blog.hannainst.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. scielo.br [scielo.br]
- 8. blog.metrohmusa.com [blog.metrohmusa.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Notes on Types of Non-Aqueous Titration and their Significance [unacademy.com]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Nonaqueous_titration [chemeurope.com]
- 13. sips.org.in [sips.org.in]
- 14. Recommendations for titration methods validation | Metrohm [metrohm.com]
Navigating Off-Target Effects: A Comparative Cross-Reactivity Analysis of Novel Methyl 2-cyanoisonicotinate Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of lead compounds is paramount to mitigating potential off-target effects and ensuring therapeutic specificity. This guide provides a comparative framework for analyzing the cross-reactivity of a hypothetical series of Methyl 2-cyanoisonicotinate derivatives, complete with detailed experimental protocols and data presentation templates.
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its derivatives are of significant interest for their potential therapeutic activities. However, like any small molecule, their interaction with unintended biological targets can lead to undesired side effects. A thorough cross-reactivity analysis is therefore a critical step in the drug discovery and development process.
Hypothetical Compound Series
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives with modifications at the 5-position of the pyridine ring. These modifications are designed to explore how different functional groups impact target binding and off-target interactions.
| Compound ID | R-Group (5-position) |
| M2CI-001 | -H (Parent Compound) |
| M2CI-002 | -OCH3 (Methoxy) |
| M2CI-003 | -Cl (Chloro) |
| M2CI-004 | -NH2 (Amino) |
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive cross-reactivity analysis involves a tiered approach, beginning with broad screening panels and progressing to more specific functional assays.
Kinase Profiling
Given that kinases are a large and structurally related family of enzymes, they are common off-targets for many small molecule inhibitors.
Methodology: In Vitro Kinase Panel Screen
-
Objective: To assess the inhibitory activity of the M2CI derivatives against a broad panel of human kinases.
-
Assay Principle: A radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay is used to measure the activity of each kinase in the presence of the test compounds.
-
Procedure:
-
A panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins) is utilized.
-
Each kinase is incubated with its specific substrate and ATP (at or near the Km concentration).
-
The M2CI derivatives are added at a fixed concentration (e.g., 10 µM) in duplicate.
-
A known kinase inhibitor is used as a positive control (e.g., Staurosporine).
-
DMSO is used as a negative control.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percent inhibition for each kinase is calculated relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition.
Receptor Binding Assays
To identify potential interactions with G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology: Radioligand Binding Assay Panel
-
Objective: To determine the ability of M2CI derivatives to displace known radioligands from a panel of receptors, transporters, and ion channels.
-
Assay Principle: This competitive binding assay measures the affinity of a test compound for a target by quantifying its ability to displace a high-affinity radiolabeled ligand.
-
Procedure:
-
A panel of cell membranes expressing the target receptors is prepared.
-
The membranes are incubated with a specific radioligand at a concentration near its Kd.
-
The M2CI derivatives are added at a fixed concentration (e.g., 10 µM).
-
A known non-radiolabeled ligand for each target is used as a positive control.
-
The reaction is incubated to equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percent inhibition of radioligand binding is calculated. Significant hits are further evaluated in concentration-response format to determine the inhibitory constant (Ki).
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context.
Methodology: CETSA
-
Objective: To verify that the M2CI derivatives bind to their intended and potential off-targets within intact cells.
-
Assay Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with the M2CI derivatives or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
-
Data Analysis: A melting curve is generated for the target protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Data Presentation
Quantitative data from these assays should be summarized in clear, comparative tables.
Table 1: Kinase Inhibition Profile of M2CI Derivatives (% Inhibition at 10 µM)
| Kinase Target | M2CI-001 | M2CI-002 | M2CI-003 | M2CI-004 | Staurosporine (1 µM) |
| Primary Target X | 95 | 98 | 92 | 85 | 99 |
| Off-Target Kinase A | 12 | 8 | 65 | 5 | 97 |
| Off-Target Kinase B | 5 | 3 | 15 | 2 | 98 |
| Off-Target Kinase C | 22 | 15 | 78 | 18 | 99 |
| ... (additional kinases) | ... | ... | ... | ... | ... |
Table 2: Receptor Binding Profile of M2CI Derivatives (Ki in µM)
| Receptor Target | M2CI-001 | M2CI-002 | M2CI-003 | M2CI-004 | Positive Control |
| Primary Target Y | 0.05 | 0.02 | 0.1 | 0.5 | 0.001 |
| Off-Target Receptor D | >10 | >10 | 1.2 | >10 | 0.005 |
| Off-Target Receptor E | 8.5 | 9.1 | 0.8 | 7.9 | 0.01 |
| Off-Target Receptor F | >10 | >10 | 2.5 | >10 | 0.002 |
| ... (additional receptors) | ... | ... | ... | ... | ... |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing small molecule cross-reactivity.
Hypothetical Signaling Pathway
To illustrate the importance of cross-reactivity, consider a hypothetical scenario where the primary target of our M2CI derivatives is a kinase in a pro-survival pathway, but an off-target is a kinase in a parallel pro-apoptotic pathway.
Conclusion
A systematic and rigorous cross-reactivity analysis is indispensable in modern drug discovery. By employing a combination of broad panel screening and targeted validation assays, researchers can build a comprehensive profile of a compound's selectivity. The data and methodologies presented in this guide offer a robust framework for evaluating this compound derivatives, ultimately enabling the selection of candidates with the most favorable safety and efficacy profiles for further development.
References
A Comparative Guide to Xanthine Oxidase Inhibitors: Topiroxostat and its Predecessor, Allopurinol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Topiroxostat, a drug synthesized from Methyl 2-cyanoisonicotinate, and the first-generation xanthine oxidase inhibitor, Allopurinol. This comparison is supported by experimental data from both in vitro and clinical studies.
Topiroxostat, a novel non-purine selective inhibitor of xanthine oxidase, has emerged as a significant therapeutic agent for the management of hyperuricemia and gout. Its synthesis from the key intermediate, this compound, represents a notable advancement in the development of uric acid-lowering therapies. This guide delves into a detailed comparison of Topiroxostat with the long-standing conventional treatment, Allopurinol, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Efficacy Comparison: In Vitro and Clinical Data
The therapeutic efficacy of both Topiroxostat and Allopurinol is primarily attributed to their ability to inhibit xanthine oxidase, the pivotal enzyme in the metabolic pathway that produces uric acid. While both drugs are effective, studies suggest that Topiroxostat may exhibit a more potent inhibitory action.
In Vitro Inhibitory Potency
Direct comparative studies providing IC50 values for both Topiroxostat and Allopurinol against xanthine oxidase under identical experimental conditions are limited in the readily available literature. However, one study has indicated that Topiroxostat inhibits xanthine oxidase activity to a much greater extent than Allopurinor[1]. The IC50 value for Allopurinol has been reported to be in the micromolar range in various in vitro spectrophotometric assays[2]. For instance, an IC50 of 0.82 µM has been documented when xanthine is used as the substrate[2]. Another study reported an IC50 value of 1.57 μg/mL for Allopurinol[3].
Table 1: In Vitro Xanthine Oxidase Inhibition
| Drug | IC50 Value | Assay Conditions |
| Topiroxostat | Reported to be more potent than Allopurinol | Data from direct comparative IC50 studies is limited. |
| Allopurinol | ~0.82 µM - 1.57 µg/mL | Spectrophotometric assays |
Clinical Efficacy in Hyperuricemia and Gout
Multiple clinical trials have compared the efficacy of Topiroxostat and Allopurinol in patients with hyperuricemia, with or without gout. These studies consistently demonstrate the non-inferiority, and in some aspects, the potential superiority of Topiroxostat in reducing serum uric acid levels.
A prospective, randomized, open-label, blinded-end-point clinical trial comparing Topiroxostat and Allopurinol in patients with chronic heart failure and hyperuricemia found that Topiroxostat was more effective in lowering serum uric acid than Allopurinol[4]. Another study in hyperuricemic chronic kidney disease patients also showed a more prominent hypouricemic effect with Topiroxostat compared to Allopurinol[4].
Table 2: Comparison of Clinical Efficacy in Lowering Serum Uric Acid
| Study | Drug and Dosage | Patient Population | Key Findings |
| Kaiga et al. | Topiroxostat vs. Allopurinol | Hyperuricemic patients with Chronic Kidney Disease | Topiroxostat showed a more prominent hypouricemic effect (5.8 mg/dL vs 6.4 mg/dL, p=0.001)[4]. |
| Sato et al. (2022) | Topiroxostat vs. Allopurinol | Patients with Chronic Heart Failure and Hyperuricemia | The reduction in uric acid level at week 24 was greater in the topiroxostat group compared to the allopurinol group in the per-protocol set analysis (-2.7±1.5 versus -2.2±1.2 mg/dL, P = 0.042)[5]. |
Mechanism of Action: Targeting Uric Acid Production
Both Topiroxostat and Allopurinol function by inhibiting xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[6][7]. By blocking this enzyme, both drugs effectively reduce the production of uric acid in the body[6][7].
Allopurinol, a purine analog, acts as a substrate for xanthine oxidase and is metabolized to oxypurinol, which is a more potent inhibitor of the enzyme[2]. Topiroxostat, a non-purine analog, also selectively inhibits xanthine oxidase[6].
Below is a diagram illustrating the purine metabolism pathway and the site of action for these inhibitors.
Caption: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.
Gout Pathogenesis and Therapeutic Intervention
Hyperuricemia, if left untreated, can lead to the deposition of monosodium urate (MSU) crystals in the joints, triggering a painful inflammatory response known as gout. The innate immune system, particularly the NLRP3 inflammasome, plays a crucial role in this process.
The diagram below illustrates the signaling pathway involved in gouty inflammation and the therapeutic intervention point of xanthine oxidase inhibitors.
Caption: Therapeutic intervention of Xanthine Oxidase Inhibitors in Gout.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Topiroxostat and Allopurinol.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is measured by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance at 290-295 nm, which can be measured spectrophotometrically. The reduction in the rate of uric acid formation in the presence of an inhibitor is used to calculate the percent inhibition and subsequently the IC50 value.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compounds (Topiroxostat, Allopurinol) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Allopurinol) in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the test compound solution or vehicle (for control).
-
Add the xanthine oxidase solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 295 nm at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Caption: Workflow for a typical Xanthine Oxidase Inhibition Assay.
In Vivo Efficacy Study in a Hyperuricemic Animal Model
Objective: To evaluate the uric acid-lowering effect of a test compound in a living organism.
Principle: Hyperuricemia is induced in an animal model (e.g., rats or mice) by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid. The test compound is then administered, and its effect on serum uric acid levels is measured over time.
Materials:
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Uricase inhibitor (e.g., potassium oxonate)
-
Test compounds (Topiroxostat, Allopurinol) formulated for oral administration
-
Vehicle control
-
Equipment for blood collection and serum separation
-
Analytical instruments for measuring uric acid concentration (e.g., spectrophotometer, auto-analyzer)
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Induction of Hyperuricemia: A uricase inhibitor is administered to the animals (e.g., via oral gavage or intraperitoneal injection) to induce high levels of uric acid.
-
Drug Administration: The test compounds, positive control (Allopurinol), and vehicle are administered to different groups of animals, typically orally.
-
Blood Sampling: Blood samples are collected from the animals at various time points after drug administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Serum Uric Acid Measurement: Serum is separated from the blood samples, and the concentration of uric acid is determined using a validated analytical method.
-
Data Analysis: The percentage reduction in serum uric acid levels in the drug-treated groups is calculated relative to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
Topiroxostat, a drug synthesized from this compound, represents a significant development in the management of hyperuricemia and gout. Both in vitro and extensive clinical data suggest that Topiroxostat is a potent xanthine oxidase inhibitor with efficacy that is at least non-inferior, and in some cases superior, to the traditional therapy, Allopurinol. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging therapies in this field. For researchers and clinicians, Topiroxostat offers a valuable alternative for patients with hyperuricemia, particularly those who may not achieve target uric acid levels with or are intolerant to Allopurinol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 5. Topiroxostat versus allopurinol in patients with chronic heart failure complicated by hyperuricemia: A prospective, randomized, open-label, blinded-end-point clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Topiroxostat? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Methyl 2-cyanoisonicotinate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Methyl 2-cyanoisonicotinate is paramount for the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this chemical, adhering to established safety protocols for cyanide-containing compounds and hazardous waste regulations.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation, as well as respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) before working with this compound.[3][4]
Key Handling Procedures:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[3][5]
-
Personal Protective Equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[3][5]
-
Avoid mixing with incompatible materials, especially acids, which can generate highly toxic hydrogen cyanide (HCN) gas.[3][5]
-
Do not work alone when handling cyanide compounds.[5]
-
Ensure that an emergency plan is in place and that all personnel are familiar with it.[3]
Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste in accordance with federal, state, and local regulations.[6] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management.[6]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Containers: All waste containing this compound must be collected in dedicated, clearly labeled, and sealed containers.[3][7]
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels, weigh boats) and liquid waste must be stored in separate containers.[7]
-
Labeling: Containers must be labeled as "Hazardous Waste" and "Cyanide-Containing Waste."[3][8] The label should also clearly identify the contents (this compound) and any other components of the waste stream.
Step 2: Storage
-
Secure and Ventilated Area: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, preferably inside a chemical fume hood, until they are collected for disposal.[3][4]
-
Separation from Incompatibles: Ensure that cyanide waste is stored separately from acids, strong bases, and other incompatible materials.[3][4]
Step 3: Decontamination of Labware and Surfaces
-
Initial Rinse: Glassware and surfaces contaminated with this compound should first be rinsed with a pH 10 buffer solution.[7][8]
-
Secondary Cleaning: Following the buffer rinse, clean the surfaces with a freshly prepared 10% bleach solution.[7][8]
-
Waste from Decontamination: All materials used for decontamination (e.g., wipes, solutions) must be disposed of as cyanide-contaminated hazardous waste.[7][8]
Step 4: Disposal of Empty Containers
-
Treat as Hazardous Waste: Empty containers that held this compound must be treated as hazardous waste and should not be disposed of in regular trash.[3][4] These are often considered "P-listed" waste containers by the EPA.[4]
-
Container Collection: Collect these empty containers along with other solid cyanide waste.
Step 5: Arranging for Professional Disposal
-
Contact Environmental Health & Safety (EH&S): Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[4][7]
-
Documentation: Ensure all necessary hazardous waste manifests and other documentation are completed as required by your institution and regulatory agencies.[9]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Decontamination Solution 1 | pH 10 buffer solution | [7][8] |
| Decontamination Solution 2 | ~10% bleach solution (freshly prepared) | [7][8] |
| Hazard Class (Transport) | 6.1 (Toxic) | [2] |
| Packaging Group | III | [2] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 94413-64-6 [sigmaaldrich.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. youtube.com [youtube.com]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. uvic.ca [uvic.ca]
- 9. dec.ny.gov [dec.ny.gov]
Essential Safety and Operational Guide for Handling Methyl 2-cyanoisonicotinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-cyanoisonicotinate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] Adherence to proper PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended PPE Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement.[3] A face shield should be worn in addition to safety goggles when there is a splash hazard.[3][4] | Protects against splashes, and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[4][5] Gloves should be inspected for tears or leaks before use.[5] | Provides a barrier against skin contact, which can be harmful. |
| Body Protection | A lab coat that covers the legs and feet, along with long pants and closed-toe shoes, is required.[3][5][6] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a properly functioning chemical fume hood.[5][6] If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be necessary.[6][7] | Minimizes the risk of inhaling harmful vapors or dust. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step protocol should be followed:
Experimental Workflow Diagram
Caption: This diagram outlines the key stages for the safe handling of this compound, from preparation to disposal and emergency response.
Step-by-Step Handling Procedure:
-
Preparation :
-
Conduct a thorough risk assessment for the specific experiment.[8]
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.[6]
-
Ensure that an emergency eyewash station and safety shower are accessible.[6]
-
Put on all required personal protective equipment as detailed in Table 1.
-
-
Handling :
-
All operations involving this compound must be carried out inside a certified chemical fume hood to ensure adequate ventilation.[5][6]
-
When weighing and transferring the solid, use caution to avoid creating dust.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from oxidizing agents.[1]
-
-
Post-Handling :
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[7][9] If breathing is difficult or has stopped, provide artificial respiration.[9] Call for immediate medical assistance. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Seek immediate medical attention. |
| Small Spill | For small spills contained within a chemical fume hood, and while wearing appropriate PPE, the spill can be cleaned up using an inert absorbent material.[5][11] The collected waste should be placed in a sealed container for disposal. |
| Large Spill | Evacuate the area immediately. Alert others in the vicinity. Contact the institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Containerization : Use a tightly closed container for liquid waste.[6] Dry waste should be double-bagged.[6]
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[12] Do not dispose of this chemical down the drain.[9]
References
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 94413-64-6 [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. fishersci.com [fishersci.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ch [fishersci.ch]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
